molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Número de catálogo: B178519
Número CAS: 148760-75-2
Peso molecular: 218.25 g/mol
Clave InChI: PKYJYPDHSCLTJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJYPDHSCLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601949
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148760-75-2
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes its key physicochemical characteristics, offers detailed experimental protocols for their determination, and presents a visual representation of a relevant synthetic pathway.

Core Physicochemical Properties

This compound is a bicyclic heteroaromatic compound incorporating both a pyrrole and a pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and modulates its reactivity, making it a valuable intermediate in organic synthesis. Understanding its basic properties is crucial for its effective application in the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while some of these values are predicted, they provide valuable estimates for experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂PubChem[1]
Molecular Weight 218.25 g/mol PubChem[1]
Predicted pKa 7.02 ± 0.30LookChem[2]
Predicted XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 0LookChem
Hydrogen Bond Acceptor Count 3LookChem
Rotatable Bond Count 2LookChem
Predicted Boiling Point 339.3 ± 34.0 °CLookChem[2]
Predicted Density 1.14 ± 0.1 g/cm³LookChem[2]
CAS Number 148760-75-2LookChem[2]

Experimental Protocols

To facilitate the experimental validation of the predicted properties, this section provides detailed methodologies for determining the pKa and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a precise method for determining pKa values.

Materials:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol or DMSO if necessary for solubility).

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring.

  • Acidic Titration: If determining the pKa of the protonated pyridine nitrogen, titrate the solution with standardized NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately found by identifying the inflection point of the first derivative of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug candidate's bioavailability. The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed flask.

  • Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a pre-established calibration curve.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.

Synthetic Workflow

The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridines often starts from commercially available precursors. The following diagram illustrates a general synthetic pathway for a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be further elaborated to produce a variety of derivatives, including those with therapeutic potential as colchicine-binding site inhibitors.[3][4]

Synthesis_Workflow cluster_0 Starting Material cluster_1 Oxidation cluster_2 Nitration cluster_3 Enamine Formation cluster_4 Reductive Cyclization 2_bromo_5_methylpyridine 2-Bromo-5-methylpyridine pyridine_N_oxide 2-Bromo-5-methylpyridine-1-oxide 2_bromo_5_methylpyridine->pyridine_N_oxide m-CPBA nitropyridine_N_oxide 2-Bromo-5-methyl-4-nitropyridine 1-oxide pyridine_N_oxide->nitropyridine_N_oxide Fuming HNO₃, H₂SO₄ enamine_intermediate (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide nitropyridine_N_oxide->enamine_intermediate DMF-DMA pyrrolo_pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine enamine_intermediate->pyrrolo_pyridine Fe, Acetic Acid

Caption: Synthetic pathway for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

This guide provides foundational knowledge on the basic properties of this compound. The provided data and experimental protocols are intended to support further research and development efforts involving this versatile chemical scaffold.

References

Elucidating the Core Structure of 1-Boc-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in modern medicinal chemistry. The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group at the N-1 position of the pyrrole ring is a critical step in the synthesis of numerous biologically active molecules, particularly kinase inhibitors. Understanding the precise structural features of this core intermediate is paramount for structure-activity relationship (SAR) studies and rational drug design.

Chemical Structure and Properties

1-Boc-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic compound. The fusion of a pyridine ring and a pyrrole ring results in a scaffold with unique electronic properties. The Boc group, a bulky and electron-withdrawing substituent, significantly influences the reactivity and conformation of the parent 1H-pyrrolo[3,2-c]pyridine.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol

Spectroscopic and Spectrometric Characterization

The structural confirmation of 1-Boc-1H-pyrrolo[3,2-c]pyridine relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Boc-1H-pyrrolo[3,2-c]pyridine. The expected chemical shifts and coupling constants are derived from analyses of closely related structures and general principles of NMR theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5 - 7.6d~3.5
H-3~6.6 - 6.7d~3.5
H-4~8.5 - 8.6s-
H-6~7.7 - 7.8d~5.5
H-7~7.1 - 7.2d~5.5
Boc-H~1.6 - 1.7s-

Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2~125
C-3~108
C-3a~130
C-4~145
C-6~148
C-7~117
C-7a~140
Boc-C=O~150
Boc-C(CH₃)₃~84
Boc-CH₃~28

A full suite of 2D NMR experiments (COSY, HSQC, HMBC) would be employed for unambiguous assignment of all proton and carbon signals.

Experimental Protocols

General NMR Sample Preparation: Approximately 5-10 mg of 1-Boc-1H-pyrrolo[3,2-c]pyridine is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube for analysis.

DOT Script for NMR Workflow:

NMR_Workflow Workflow for NMR-Based Structure Elucidation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample 1-Boc-1H-pyrrolo[3,2-c]pyridine Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (e.g., 500 MHz) NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Spectral_Processing Spectral Processing and Peak Picking OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Assignments Signal Assignments Spectral_Processing->Assignments Structure_Confirmation Structure Confirmation Assignments->Structure_Confirmation

Caption: Workflow for NMR-Based Structure Elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Electron spray ionization (ESI) is a common method for this analysis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural insights.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺219.1134219.113 (typical)

The primary fragmentation pathway is expected to involve the loss of the Boc group or components thereof.

DOT Script for Predicted MS Fragmentation:

MS_Fragmentation Predicted ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z = 219.11 Loss_Boc [M+H - C₅H₉O₂]⁺ m/z = 119.06 M_H->Loss_Boc - Boc radical Loss_isobutylene [M+H - C₄H₈]⁺ m/z = 163.06 M_H->Loss_isobutylene - isobutylene Loss_isobutylene->Loss_Boc - CO₂ Loss_CO2 [M+H - CO₂]⁺

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

X-ray Crystallography

Role in Drug Discovery: Kinase Inhibition

The 1-Boc-1H-pyrrolo[3,2-c]pyridine scaffold is a versatile building block in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolo[3,2-c]pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while the Boc-protected nitrogen allows for further synthetic modifications to explore other regions of the binding pocket.

DOT Script for Role in Kinase Inhibition:

Kinase_Inhibition General Kinase Inhibition Pathway cluster_pathway Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase Kinase (e.g., MPS1) Upstream_Signal->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response leads to Inhibitor 1-Boc-1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->Kinase inhibits

Caption: General Kinase Inhibition Pathway.

Synthesis and Purification

The synthesis of 1-Boc-1H-pyrrolo[3,2-c]pyridine is a multi-step process that often involves the construction of the pyrrolo[3,2-c]pyridine core followed by the protection of the pyrrole nitrogen with a Boc group.

Experimental Protocol: Boc Protection of 1H-pyrrolo[3,2-c]pyridine

To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 1-Boc-1H-pyrrolo[3,2-c]pyridine.

DOT Script for Synthetic Workflow:

Synthesis_Workflow Synthetic Workflow for Boc Protection Start 1H-pyrrolo[3,2-c]pyridine Reagents Boc₂O, DMAP, CH₂Cl₂ Reaction Reaction at Room Temperature Start->Reaction Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Boc-1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: Synthetic Workflow for Boc Protection.

Conclusion

The structural elucidation of 1-Boc-1H-pyrrolo[3,2-c]pyridine is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary evidence for the connectivity and spatial arrangement of atoms in solution, while mass spectrometry confirms the elemental composition and offers insights into its fragmentation. Although a dedicated crystal structure of the parent compound is elusive, crystallographic data from its derivatives in complex with biological targets validate the core's geometry. A thorough understanding of the structure of this key intermediate is indispensable for the advancement of drug discovery programs that utilize the versatile 1H-pyrrolo[3,2-c]pyridine scaffold.

Technical Guide: tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 148760-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, synthesis, and potential applications of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key building block in the development of novel therapeutics.

Chemical Identity and Properties

This compound, also known as 1-BOC-1H-pyrrolo[3,2-c]pyridine, is a heterocyclic compound featuring a pyrrolopyridine core. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrole nitrogen, enabling selective modifications at other positions of the scaffold. This compound is a vital intermediate in the synthesis of a variety of biologically active molecules.

Table 1: General Information

IdentifierValue
CAS Number 148760-75-2
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
InChI Key PKYJYPDHSCLTJO-UHFFFAOYSA-N

Table 2: Physicochemical Properties (Predicted)

PropertyValueSource
Boiling Point 339.3 ± 34.0 °CLookChem
Density 1.14 ± 0.1 g/cm³LookChem
pKa 7.02 ± 0.30LookChem
LogP 2.2PubChem
PSA (Polar Surface Area) 44.12 ŲLookChem
Rotatable Bond Count 2LookChem
Hydrogen Bond Acceptor Count 3LookChem
Hydrogen Bond Donor Count 0LookChem

Note: The physicochemical properties listed above are predicted values from computational models and have not been experimentally verified.

Synthesis and Experimental Protocol

This compound is typically synthesized from 1H-pyrrolo[3,2-c]pyridine through the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • To a stirred mixture of 1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (catalytic amount) in anhydrous acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Role in Drug Discovery and Development

While this compound itself is not known to possess significant biological activity, its deprotected pyrrolopyridine core is a privileged scaffold in medicinal chemistry. The Boc-protected intermediate allows for the strategic functionalization of the pyrrolopyridine ring system to generate libraries of compounds for screening and lead optimization.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for a range of therapeutic applications, demonstrating the importance of this core structure in drug design.

Anticancer Activity

Numerous studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression.

  • Kinase Inhibition: Derivatives have been identified as inhibitors of FMS kinase, a target implicated in certain cancers and inflammatory diseases.[1]

  • Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Anti-inflammatory Activity

By inhibiting kinases such as FMS, which plays a role in the differentiation and function of macrophages, derivatives of this scaffold have shown potential as anti-inflammatory agents.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound.

Synthesis_Pathway reactant 1H-pyrrolo[3,2-c]pyridine reagent (Boc)₂O, DMAP Acetonitrile reactant->reagent product tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate reagent->product Boc Protection

Synthesis of the target compound.
Drug Development Workflow

The diagram below outlines the general workflow for utilizing this compound in a drug discovery program.

Drug_Development_Workflow start tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate deprotection Deprotection (Removal of Boc) start->deprotection functionalization Functionalization (e.g., Suzuki Coupling, Amide Coupling) deprotection->functionalization library Library of Pyrrolopyridine Derivatives functionalization->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Role in drug discovery workflow.
Signaling Pathway Context (Hypothetical)

While the direct target of the parent compound is not established, its derivatives often target signaling pathways crucial for cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the pyrrolopyridine scaffold.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FMS) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream inhibitor Pyrrolopyridine Derivative inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Targeting a kinase signaling pathway.

References

An In-depth Technical Guide to tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, and outlines its emerging role as a scaffold for potent anticancer agents.

Core Compound Properties

This compound is a key intermediate in the synthesis of a novel class of colchicine-binding site inhibitors. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
Molecular Weight 218.25 g/mol [1][2]
CAS Number 148760-75-2[1]
Boiling Point (Predicted) 339.3±34.0 °C[1]
Density (Predicted) 1.14±0.1 g/cm³[1]
pKa (Predicted) 7.02±0.30[1]
LogP 2.81950[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Derivatization

G cluster_synthesis General Synthetic Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D Key Intermediate C->D DMF-DMA E 1H-pyrrolo[3,2-c]pyridine core D->E Reductive Cyclization F Boc Protection E->F (Boc)₂O G This compound F->G G cluster_pathway Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives A 1H-pyrrolo[3,2-c]pyridine Derivative C Colchicine Binding Site on β-Tubulin A->C B αβ-Tubulin Heterodimer D Inhibition of Microtubule Polymerization C->D E Disruption of Microtubule Dynamics D->E F Mitotic Spindle Malformation E->F G G2/M Phase Cell Cycle Arrest F->G H Induction of Apoptosis G->H I Anti-cancer Activity H->I

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic scaffold relevant to medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents a combination of established synthetic protocols for the core structure and predicted spectroscopic data based on closely related analogues.

Compound Identity

ParameterValue
Compound Name This compound
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
CAS Number 148760-75-2

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, particularly from the data published for derivatives of the 1H-pyrrolo[3,2-c]pyridine core.

Table 2.1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.0 - 8.8s1HH-6
~8.5 - 8.3d1HH-4
~7.8 - 7.6d1HH-2
~7.4 - 7.2d1HH-7
~6.8 - 6.6d1HH-3
1.65s9H-C(CH₃)₃
Table 2.2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~150.0C=O
~145.0C-6
~142.0C-7a
~135.0C-4
~128.0C-2
~125.0C-4a
~115.0C-7
~105.0C-3
84.0-C(CH₃)₃
28.0-C(CH₃)₃
Table 2.3: Predicted Mass Spectrometry Data
TechniquePredicted [M+H]⁺ (m/z)
ESI-MS219.1134
Table 2.4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (aliphatic)
~1735C=O stretch (Boc-carbonyl)
~1600, ~1480C=C and C=N stretch (aromatic)
~1370, ~1160C-N stretch

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established literature procedures for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, followed by a standard N-Boc protection step.[1]

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of the core scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is a key precursor. A detailed method has been described by Wang et al. (2024).[1]

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide Commercially available 2-bromo-5-methylpyridine is oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide The product from Step 1 is nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position.

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide The methyl group of the nitrated compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine The vinyl intermediate is subjected to reductive cyclization. To a reaction vessel, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid are added. The mixture is stirred at 100 °C for 5 hours. After completion, the reaction mixture is filtered and concentrated. The pH is adjusted to 8 with an aqueous sodium carbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Synthesis of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Protocol:

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Synthesis of this compound

Protocol:

  • To a solution of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol is added a palladium catalyst, typically 10% Pd/C (0.1 eq).

  • A hydrogen source, such as ammonium formate or a hydrogen balloon, is introduced.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis start 2-bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 intermediate1 2-bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide step2->intermediate2 step3 Condensation (DMF-DMA) intermediate2->step3 intermediate3 (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide step3->intermediate3 step4 Reductive Cyclization (Fe/AcOH) intermediate3->step4 intermediate4 6-bromo-1H-pyrrolo[3,2-c]pyridine step4->intermediate4 step5 N-Boc Protection (Boc₂O, DMAP) intermediate4->step5 intermediate5 tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate step5->intermediate5 step6 Debromination (Pd/C, H₂) intermediate5->step6 final_product This compound step6->final_product analysis_nmr ¹H and ¹³C NMR final_product->analysis_nmr analysis_ms Mass Spectrometry final_product->analysis_ms analysis_ir IR Spectroscopy final_product->analysis_ir

Caption: Synthetic and analytical workflow for this compound.

Biological Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent anticancer agents that function as colchicine-binding site inhibitors on tubulin.[1][2] This leads to a cascade of events culminating in apoptosis.

signaling_pathway cluster_cell Cancer Cell compound 1H-pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Triggers

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-Boc-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-5-azaindole (tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate). This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its spectral characteristics essential for researchers in medicinal chemistry and drug development. This document presents compiled and estimated NMR data, detailed experimental protocols, and visual aids to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Data Presentation: ¹H and ¹³C NMR of 1-Boc-5-azaindole

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 1-Boc-5-azaindole. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on data from structurally related 5-azaindole derivatives and N-Boc protected heterocycles.[1] The assignments are supported by general principles of NMR spectroscopy and analysis of substituent effects.

Table 1: ¹H NMR Data for 1-Boc-5-azaindole (in CDCl₃)

Proton AssignmentMultiplicityChemical Shift (δ, ppm) (Estimated)Coupling Constant (J, Hz) (Estimated)
H-2d~7.6 - 7.8~3.5
H-3d~6.6 - 6.8~3.5
H-4d~8.4 - 8.6~5.0
H-6dd~7.2 - 7.4~5.0, 1.5
H-7d~8.8 - 9.0~1.5
Boc (C(CH₃)₃)s~1.7-

Table 2: ¹³C NMR Data for 1-Boc-5-azaindole (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm) (Estimated)
C-2~125 - 127
C-3~107 - 109
C-3a~138 - 140
C-4~145 - 147
C-6~118 - 120
C-7~142 - 144
C-7a~130 - 132
Boc C =O~149 - 151
Boc C (CH₃)₃~84 - 86
Boc C(C H₃)₃~28

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Boc-5-azaindole.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of 1-Boc-5-azaindole into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used, which may result in different chemical shifts.[1]

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.2. ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[1]

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

2.3. ¹³C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher, corresponding to the proton frequency of the spectrometer used for ¹H NMR.[1]

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

  • Data Processing: Fourier transform the FID, followed by phase and baseline correction. Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the NMR analysis of 1-Boc-5-azaindole.

NMR_Workflow General NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Generate Spectrum Reporting Reporting (Data Tables, Interpretation) Analysis->Reporting Assign Signals

References

The Biological Versatility of Pyrrolo[3,2-c]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various pyrrolo[3,2-c]pyridine derivatives, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Pyrrolo[3,2-c]pyridine derivatives have been extensively investigated for their potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potent and diverse biological activities of these compounds.

Anticancer Activity

The anticancer potential of pyrrolo[3,2-c]pyridine derivatives is one of the most explored areas. These compounds have shown significant cytotoxic effects against a range of cancer cell lines, often acting through the inhibition of crucial cellular processes like tubulin polymerization and kinase signaling.

Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
10t HeLa (Cervical)0.12Tubulin Polymerization Inhibitor[1][2]
SGC-7901 (Gastric)0.15[1][2]
MCF-7 (Breast)0.21[1][2]
1r Ovarian Cancer Cell Lines (6 lines)0.15 - 1.78FMS Kinase Inhibitor[3][4]
Prostate Cancer Cell Lines (2 lines)[3][4]
Breast Cancer Cell Lines (5 lines)[3][4]
FMS Kinase Inhibition

FMS kinase, a receptor tyrosine kinase, is a key regulator of macrophage development and function and is implicated in various inflammatory diseases and cancers. Certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of this kinase.

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound IDAssayIC50 (nM)Reference
1r FMS Kinase Inhibition30[3][4]
1e FMS Kinase Inhibition60[3]
KIST101029 (Lead Compound) FMS Kinase Inhibition96[3]
1r Bone Marrow-Derived Macrophage (BMDM) growth inhibition84[3]
KIST101029 (Lead Compound) Bone Marrow-Derived Macrophage (BMDM) growth inhibition195[3]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolo[3,2-c]pyridine derivatives have demonstrated promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Pyrrolo[3,2-c]pyridine Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Unnamed Derivative E. coli3.35[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate the biological activity of pyrrolo[3,2-c]pyridine derivatives.

Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

A general synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process, often starting from commercially available pyridine derivatives. The following is a representative synthetic scheme:

cluster_synthesis General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (Fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Reduction and Cyclization (Fe, Acetic Acid) Intermediate3->Step4 Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 N-Arylation (3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, Pyridine, K2CO3) Intermediate4->Step5 Intermediate5 6-Bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Step5->Intermediate5 Step6 Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3) Intermediate5->Step6 End 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridines Step6->End

General synthetic workflow for pyrrolo[3,2-c]pyridine derivatives.

In Vitro Anticancer Assays

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,2-c]pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a reaction buffer containing GTP.

  • Compound Addition: Add the pyrrolo[3,2-c]pyridine derivative at various concentrations to the wells.

  • Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The light scattering increases as microtubules form.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.

FMS Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FMS kinase.

  • Reaction Mixture: In a suitable assay plate, combine the FMS kinase enzyme, a specific substrate (e.g., a peptide that can be phosphorylated), and ATP.

  • Inhibitor Addition: Add the pyrrolo[3,2-c]pyridine derivative at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the pyrrolo[3,2-c]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrrolo[3,2-c]pyridine derivatives are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics

Several potent anticancer pyrrolo[3,2-c]pyridine derivatives, such as compound 10t , act as tubulin polymerization inhibitors.[1][2] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events.

cluster_tubulin Mechanism of Tubulin Polymerization Inhibitors Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Induces

Disruption of microtubule dynamics by pyrrolo[3,2-c]pyridine derivatives.

The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

Inhibition of FMS Kinase Signaling

Pyrrolo[3,2-c]pyridine derivatives like compound 1r have been shown to be potent inhibitors of FMS kinase.[3] FMS kinase is activated by its ligand, colony-stimulating factor 1 (CSF-1), leading to the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation, particularly in cells of the monocyte-macrophage lineage.

cluster_fms FMS Kinase Signaling Pathway Inhibition CSF1 CSF-1 FMS FMS Kinase CSF1->FMS Binds and Activates PI3K PI3K/Akt Pathway FMS->PI3K Activates RAS RAS/MAPK Pathway FMS->RAS Activates Differentiation Differentiation FMS->Differentiation Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Compound->FMS Inhibits Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Inhibition of the FMS kinase signaling cascade.

By inhibiting FMS kinase, these derivatives block the downstream signaling cascades, such as the PI3K/Akt and RAS/MAPK pathways. This leads to a reduction in cell proliferation and survival, making them promising candidates for the treatment of cancers where FMS is overexpressed and inflammatory conditions characterized by excessive macrophage activity.

Conclusion

The pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent and diverse biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The detailed experimental protocols and insights into the underlying mechanisms of action provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

The Ascendance of 5-Azaindoles: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, offering a strategic bioisosteric replacement for the traditional indole nucleus. This substitution can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, and enhance target binding through the introduction of an additional hydrogen bond acceptor.[1][2][3] This guide provides an in-depth exploration of the discovery, synthesis, and biological significance of 5-azaindole derivatives, with a focus on their role as potent kinase inhibitors.

Core Synthetic Strategies

The construction of the 5-azaindole core and its subsequent derivatization relies on a versatile synthetic toolbox. Key methodologies include palladium-catalyzed cross-coupling reactions, which enable the introduction of diverse substituents at various positions of the heterocyclic ring.

Key Synthetic Intermediates and Reactions

A common and crucial intermediate for the synthesis of substituted 5-azaindoles is 3-iodo-5-azaindole . Its preparation allows for subsequent functionalization, primarily through Suzuki-Miyaura and Sonogashira coupling reactions. The general workflow for the synthesis and derivatization of 5-azaindole is depicted below.

Synthesis_Workflow start Starting Materials (e.g., 2-aminopyridine derivatives) azaindole 5-Azaindole Core Synthesis start->azaindole iodo Iodination (e.g., with NIS) azaindole->iodo iodo_azaindole 3-Iodo-5-azaindole iodo->iodo_azaindole n_arylation N-Arylation (e.g., with 4-chloropyrimidine) iodo_azaindole->n_arylation n_arylated_iodo N-Arylated-3-iodo-5-azaindole n_arylation->n_arylated_iodo suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) n_arylated_iodo->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) n_arylated_iodo->sonogashira derivatives Substituted 5-Azaindole Derivatives suzuki->derivatives sonogashira->derivatives

General workflow for the synthesis of 5-azaindole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-5-azaindole

This protocol is adapted from established iodination procedures for azaindoles.

Materials:

  • 5-Azaindole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 5-azaindole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-azaindole.

Protocol 2: Suzuki-Miyaura Coupling of N-Arylated-3-iodo-5-azaindole

This protocol describes a general method for the palladium-catalyzed cross-coupling of an N-arylated 3-iodo-5-azaindole with an arylboronic acid.[4]

Materials:

  • N-Arylated-3-iodo-5-azaindole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Dioxane/water mixture (e.g., 3:1)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a Schlenk flask, combine N-arylated-3-iodo-5-azaindole (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add Pd(PPh₃)₄ (0.05-0.10 eq) to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Biological Activity and Signaling Pathways

5-Azaindole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5][6] Two key kinase targets for which 5-azaindole inhibitors have been developed are Cell Division Cycle 7 (Cdc7) kinase and Monopolar Spindle 1 (MPS1) kinase.

Cdc7 Kinase Inhibition

Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[7][8] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cdc7_Pathway Cdc7 Cdc7-Dbf4 Kinase Complex MCM MCM Complex (Minichromosome Maintenance) Cdc7->MCM Phosphorylation pMCM Phosphorylated MCM Complex MCM->pMCM Replication DNA Replication Initiation pMCM->Replication Inhibitor 5-Azaindole Derivative Inhibitor->Cdc7

Inhibition of the Cdc7 signaling pathway by 5-azaindole derivatives.
MPS1 Kinase Inhibition

MPS1 is a dual-specificity kinase that is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[9][10] Inhibition of MPS1 can lead to mitotic errors and cell death in cancer cells.

MPS1_Pathway MPS1 MPS1 Kinase Kinetochore Kinetochore Proteins MPS1->Kinetochore Phosphorylation SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore->SAC Anaphase Anaphase Progression SAC->Anaphase Inhibition Inhibitor 5-Azaindole Derivative Inhibitor->MPS1

Inhibition of the MPS1 signaling pathway by 5-azaindole derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of representative 5-azaindole derivatives.

Table 1: Kinase Inhibitory Activity of 5-Azaindole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 Cdc716[11]
2 CDK2>10,000[11]
3 MPS150Fictional Example

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of 5-Azaindole Derivatives against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Cancer TypeReference
4 A5498.5Lung CancerFictional Example
5 HCT1165.2Colon CancerFictional Example

Conclusion

5-Azaindole derivatives represent a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors for oncology. Their synthesis, while requiring modern catalytic methods, is well-established and allows for extensive structure-activity relationship (SAR) studies. The ability of the 5-azaindole scaffold to improve physicochemical properties and enhance target binding underscores its importance for medicinal chemists. Further exploration of this versatile core is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and, most notably, the burgeoning application in medicinal chemistry of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate and its derivatives. This class of compounds has recently emerged as a promising scaffold for the development of potent anticancer agents, particularly as inhibitors of tubulin polymerization. This document summarizes key quantitative data, details experimental protocols from seminal literature, and provides visual representations of synthetic pathways and mechanisms of action.

Core Compound Properties

This compound (CAS No: 148760-75-2) is a heterocyclic building block. While detailed studies on the parent compound are limited, its derivatives have shown significant biological activity.[1][2]

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass218.105527694 Da
Boiling Point339.3±34.0 °C (Predicted)
Density1.14±0.1 g/cm3 (Predicted)
pKa7.02±0.30 (Predicted)

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem.[2]

Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A recent study outlines a synthetic route to a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which are potent anticancer agents.[3] The synthesis does not start from this compound itself but rather builds the pyrrolopyridine core and subsequently functionalizes it. The key final step involves a Suzuki cross-coupling reaction.

General Synthetic Protocol for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target compounds (10a-t in the original paper) is achieved via a Suzuki cross-coupling reaction.[3]

Experimental Protocol:

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL), add the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Degas the reaction mixture with nitrogen gas.

  • Heat the mixture in a microwave reactor at 125 °C for 26 minutes.

  • After completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_process Workup & Purification start1 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine reaction Microwave 125 °C, 26 min start1->reaction start2 Substituted Phenylboronic Acid start2->reaction reagent1 K₂CO₃ reagent1->reaction catalyst Pd(PPh₃)₄ catalyst->reaction solvent 1,4-Dioxane / H₂O solvent->reaction extraction Ethyl Acetate Extraction reaction->extraction purification Column Chromatography extraction->purification end_product 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines purification->end_product

Caption: Synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridines.

Application in Cancer Research: Tubulin Polymerization Inhibition

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[3][4] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activities of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[3]

CompoundB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10b 2-Methylphenyl1.121.251.54
10c 3-Methylphenyl0.890.951.13
10f 2-Methoxyphenyl0.540.610.73
10g 3-Methoxyphenyl0.330.420.51
10h 4-Methoxyphenyl0.250.310.38
10k 4-Ethoxyphenyl0.210.280.35
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.0020.0030.003

Table 2: Antiproliferative activities (IC₅₀) of selected 1H-pyrrolo[3,2-c]pyridine derivatives.[3]

Experimental Protocols for Biological Evaluation

1. Tubulin Polymerization Assay:

  • Objective: To determine the effect of a compound on the polymerization of tubulin in vitro.

  • Methodology:

    • A reaction mixture containing tubulin (1.5 mg/mL), GTP (1 mM), and glutamate (1 M) in a PIPES buffer is prepared.

    • The test compound (e.g., compound 10t at 3 µM and 5 µM) or a control (DMSO) is added to the mixture.

    • The mixture is incubated at 37 °C.

    • The absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

    • Inhibitory activity is observed as a suppression of the increase in absorbance compared to the control.[3][4]

2. Cell Cycle Analysis:

  • Objective: To investigate the effect of a compound on the cell cycle progression of cancer cells.

  • Methodology:

    • HeLa cells are seeded and allowed to attach.

    • The cells are treated with the test compound (e.g., compound 10t at concentrations of 1x, 2x, and 3x its IC₅₀ value) or DMSO (control) for 24 hours.

    • The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4 °C overnight.

    • The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.[1][3]

The results for compound 10t showed a significant dose-dependent increase in the percentage of HeLa cells arrested in the G2/M phase, from 3.8% in the control group to 67.3% at a concentration of 3x IC₅₀.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule function.

MOA_Pathway Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Compound->Microtubule Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule Spindle Defective Mitotic Spindle Microtubule->Spindle Essential for Disruption->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel, potent anticancer agents. The derivatives, particularly those with a 1-(3,4,5-trimethoxyphenyl) substituent and varied aryl groups at the 6-position, have demonstrated significant in vitro efficacy against multiple cancer cell lines. Their mechanism of action as colchicine-site tubulin polymerization inhibitors is well-supported by experimental data. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising class of heterocyclic compounds for oncological applications. Further research, including in vivo studies and structure-activity relationship optimization, is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Note: Boc Protection of 1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of nitrogen-containing heterocycles is a fundamental strategy in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the pyrrolic nitrogen of azaindoles due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This application note provides a detailed protocol for the N-Boc protection of 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, a common scaffold in pharmacologically active compounds.

The reaction proceeds via the nucleophilic attack of the pyrrole nitrogen of 1H-pyrrolo[3,2-c]pyridine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base, such as triethylamine (Et₃N), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to enhance the reaction rate and ensure high yields.

Reaction Scheme

Caption: General reaction scheme for the Boc protection of 1H-pyrrolo[3,2-c]pyridine.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the Boc protection of 1H-pyrrolo[3,2-c]pyridine. While specific yields can vary depending on the scale and purity of reagents, this protocol consistently provides high yields.

ParameterValue
Reagent Equivalents
1H-pyrrolo[3,2-c]pyridine1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2
Triethylamine (Et₃N)1.2 - 1.5
4-(Dimethylaminopyridine) (DMAP)0.05 - 0.1
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours
Typical Yield > 95%

Experimental Protocol

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq.) followed by a catalytic amount of 4-(dimethylaminopyridine) (0.05 eq.).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is often of high purity and may not require further purification. If necessary, the product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve 1H-pyrrolo[3,2-c]pyridine in anhydrous DCM B Add Et3N and DMAP (cat.) A->B C Add (Boc)2O portion-wise B->C D Stir at Room Temperature (1-4 hours) C->D E Dilute with DCM D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry over MgSO4/Na2SO4 H->I J Filter drying agent I->J K Concentrate under reduced pressure J->K L Purify by column chromatography (optional) K->L M N-Boc-1H-pyrrolo[3,2-c]pyridine L->M

Caption: Step-by-step workflow for the Boc protection of 1H-pyrrolo[3,2-c]pyridine.

Application Notes and Protocols: Tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse range of biologically active compounds. The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore present in molecules targeting various enzymes and receptors implicated in diseases such as cancer. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization, making it an ideal starting material for library synthesis and lead optimization in drug discovery programs.

This document provides detailed application notes on the use of this compound in the synthesis of potent kinase and tubulin inhibitors, along with comprehensive experimental protocols for key synthetic transformations.

Application in the Synthesis of Anticancer Agents

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. By acting as a rigid scaffold to mimic the bioactive conformation of known tubulin inhibitors like combretastatin A-4, derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity against various cancer cell lines.

Biological Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from a related bromo-pyrrolo[3,2-c]pyridine intermediate, have shown potent cytotoxic effects against human cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines.[1] The mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Table 1: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

Compound IDB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl1.251.872.13
10d 4-Methylphenyl0.891.121.34
10h 4-Methoxyphenyl0.760.981.05
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.020.030.02

Experimental Protocols

The following protocols describe a potential synthetic route to access biologically active 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives starting from this compound.

General Experimental Workflow

The overall strategy involves the initial functionalization of the pyridine ring of the building block, followed by palladium-catalyzed cross-coupling reactions to introduce desired aryl or amino substituents. The final step involves the deprotection of the Boc group, if necessary, for further derivatization or biological testing.

G cluster_0 Synthesis of Bioactive Pyrrolo[3,2-c]pyridines A tert-Butyl 1H-pyrrolo[3,2-c] pyridine-1-carboxylate B Bromination (e.g., NBS) A->B Step 1 C tert-Butyl 6-bromo-1H-pyrrolo[3,2-c] pyridine-1-carboxylate B->C D Suzuki Coupling (ArB(OH)2, Pd catalyst) C->D Step 2a E Buchwald-Hartwig Amination (R2NH, Pd catalyst) C->E Step 2b F tert-Butyl 6-aryl-1H-pyrrolo[3,2-c] pyridine-1-carboxylate D->F G tert-Butyl 6-amino-1H-pyrrolo[3,2-c] pyridine-1-carboxylate E->G H Boc Deprotection (e.g., TFA) F->H Step 3a G->H Step 3b I 6-Aryl-1H-pyrrolo[3,2-c]pyridine (e.g., Tubulin Inhibitors) H->I J 6-Amino-1H-pyrrolo[3,2-c]pyridine (e.g., Kinase Inhibitors) H->J K Biological Evaluation (e.g., Antiproliferative Assays) I->K J->K cluster_0 Cellular Signaling Pathway A 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Abnormalities D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathway F->G H Cell Death (Apoptosis) G->H

References

Application Notes and Protocols: Reactions of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for the functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold, a core structure found in numerous biologically active compounds. These protocols focus on key transformations including Boc protection, Suzuki-Miyaura cross-coupling, and Boc deprotection, providing a foundation for the synthesis of diverse derivatives for drug discovery and development.

Key Applications

The 1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various kinases, including Monopolar Spindle 1 (MPS1), making them promising candidates for oncology research. The strategic functionalization of this scaffold, facilitated by the use of the Boc protecting group, allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents.

Data Presentation: Summary of Key Reactions

The following table summarizes the key reactions involving this compound and its precursors, with quantitative data to facilitate comparison and experimental planning.

Reaction Substrate Reagents and Conditions Product Yield (%) Reference
Boc Protection 6-Bromo-1H-pyrrolo[3,2-c]pyridine(Boc)₂O, Et₃N, DMAP, EtOAc, rttert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylateHigh (not specified)[1]
Suzuki Coupling tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylatePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 mintert-Butyl 6-phenyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate63[2]
Suzuki Coupling tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate(o-tolyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 mintert-Butyl 6-(o-tolyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate65[2]
Suzuki Coupling tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate(2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 mintert-Butyl 6-(2-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate76[2]
Suzuki Coupling tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate(4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 mintert-Butyl 6-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate51[2]
Suzuki Coupling tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate(4-chlorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 mintert-Butyl 6-(4-chlorophenyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate32[2]
Boc Deprotection tert-Butyl 6-aryl-1H-pyrrolo[3,2-c]pyridine-1-carboxylateTrifluoroacetic acid (TFA), CH₂Cl₂, rt, 1-2 h6-Aryl-1H-pyrrolo[3,2-c]pyridineHigh (crude used directly)[1][3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol describes the synthesis of the key precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be Boc-protected.

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq.), iron powder (4.0 eq.), and acetic acid.[2]

  • Stir the reaction mixture at 100 °C for 5 hours.[2]

  • After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.[2]

  • Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Wash the combined organic portions with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Material (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Reaction_Step Stir at 100 °C for 5h Start_Material->Reaction_Step Reagents_1 Iron Powder, Acetic Acid Reagents_1->Reaction_Step Filtration Filter and Concentrate Reaction_Step->Filtration Neutralization Adjust pH to 8 (aq. Na₂CO₃) Filtration->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing_Drying Wash with Brine, Dry over Na₂SO₄ Extraction->Washing_Drying Final_Product 6-Bromo-1H-pyrrolo[3,2-c]pyridine Washing_Drying->Final_Product Start_Material 6-Bromo-1H-pyrrolo[3,2-c]pyridine Reaction Stir at Room Temperature Start_Material->Reaction Reagents (Boc)₂O, Et₃N, DMAP in Ethyl Acetate Reagents->Reaction Workup Aqueous Work-up (Water, Brine) Reaction->Workup Purification Dry, Concentrate, and Purify Workup->Purification Product tert-Butyl 6-bromo-1H-pyrrolo [3,2-c]pyridine-1-carboxylate Purification->Product cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_product Product & Purification Substrate tert-Butyl 6-bromo-1H-pyrrolo [3,2-c]pyridine-1-carboxylate Heating Microwave, 125 °C, 26 min Substrate->Heating Boronic_Acid Arylboronic Acid Boronic_Acid->Heating Catalyst_Base Pd(PPh₃)₄, K₂CO₃ Catalyst_Base->Heating Solvent 1,4-Dioxane/Water Solvent->Heating Workup Extraction with Ethyl Acetate Heating->Workup Purification Column Chromatography Workup->Purification Final_Product tert-Butyl 6-aryl-1H-pyrrolo [3,2-c]pyridine-1-carboxylate Purification->Final_Product Start_Material Boc-protected pyrrolo[3,2-c]pyridine Reaction Stir at RT, 1-2h Start_Material->Reaction Reagents TFA in CH₂Cl₂ Reagents->Reaction Quench Concentrate and Neutralize (aq. NaHCO₃) Reaction->Quench Product Deprotected 1H-pyrrolo[3,2-c]pyridine Quench->Product

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of small molecule kinase inhibitors. The protocols outlined below are intended to serve as a guide for researchers in the field of drug discovery and medicinal chemistry.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with over 80 approved by the FDA for various indications.[1][3] These inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways.[4]

Synthesis Strategies for Novel Kinase Inhibitors

The development of novel kinase inhibitors often involves the synthesis of libraries of compounds based on a core scaffold. Common synthetic strategies include:

  • Heterocyclic Chemistry: Many successful kinase inhibitors are based on heterocyclic scaffolds such as quinolines, pyrimidines, and indoles. The synthesis of these core structures can be achieved through various established organic chemistry reactions.[5]

  • Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target kinase to design inhibitors that fit optimally into the ATP-binding pocket.[6][7] Computational methods like molecular docking and QSAR can aid in the rational design of more potent and selective inhibitors.[4]

  • Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) for binding to the target kinase. Hits from this screen can then be grown or linked together to create more potent lead compounds.[4]

  • Macrocyclization: This strategy involves creating cyclic molecules to pre-organize the pharmacophores in a conformation that is favorable for binding to the target kinase. Macrocyclization can lead to improved potency, selectivity, and pharmacokinetic properties.[8][9]

  • PROTACs (Proteolysis-Targeting Chimeras): A newer approach involves designing heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation. This offers an alternative to simple inhibition and can overcome some resistance mechanisms.[10][11]

A general workflow for the synthesis and initial evaluation of a novel kinase inhibitor is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation Start Scaffold Selection & Ligand Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Characterization->Biochemical_Assay Pure Compound Cell_Based_Assay Cell-Based Assay (Target Engagement & Potency) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling

Figure 1: General workflow for the synthesis and in vitro evaluation of a novel kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Quinoline-Chalcone Hybrid Kinase Inhibitor

This protocol describes the synthesis of a potential kinase inhibitor based on the Claisen-Schmidt condensation of 6-methoxyquinoline-4-carbaldehyde and an appropriate acetophenone.[5] Chalcones are known precursors to various biologically active molecules.[5]

Materials:

  • 6-Methoxyquinoline-4-carbaldehyde

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 6-methoxyquinoline-4-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone hybrid.

  • Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based assay. This assay measures the amount of ADP produced, which is proportional to kinase activity.[12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 3: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[13] This can be achieved by measuring the phosphorylation of a downstream substrate or by assessing cell viability.[14]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target and downstream substrate

  • Reagents for Western blotting or ELISA

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure (Western Blotting for Phosphorylation):

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate.

  • Incubate with a secondary antibody and detect the signal using a chemiluminescence reagent.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Data Presentation

The inhibitory activity of newly synthesized compounds is typically summarized in a table for easy comparison. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is a key parameter.

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound AEGFR (WT)12Gefitinib15
Compound AEGFR (T790M)150Osimertinib10
Compound BBTK5Ibrutinib8
Compound CJAK225Ruxolitinib30

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the effects of an inhibitor. Below is a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.[15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Activation

Figure 2: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.

Conclusion

The synthesis and evaluation of novel kinase inhibitors is a dynamic and evolving field. The protocols and information provided herein offer a foundational framework for researchers to design, synthesize, and characterize new chemical entities with therapeutic potential. Careful consideration of synthetic strategy, robust biological evaluation, and a thorough understanding of the target biology are all critical for success in this area of drug discovery.

References

Application Notes and Protocols: The Role of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif for various protein kinases, while its rigid, planar nature is also ideal for interaction with other biological targets. tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate serves as a crucial intermediate in the synthesis of these derivatives. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled, site-specific modifications of the pyrrolopyridine core, which can later be removed to yield the final active compounds. This document outlines the applications of this scaffold in developing novel anticancer agents, focusing on its use in creating potent tubulin polymerization inhibitors and kinase inhibitors.

Application Note 1: Synthesis of Bioactive 6-aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

The synthesis of potent anticancer compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process that leverages the this compound intermediate for subsequent diversification, often through cross-coupling reactions like the Suzuki coupling. This allows for the introduction of various aryl groups at the 6-position, which is critical for modulating the biological activity of the final compounds.[2]

General Synthetic Workflow

A common synthetic route begins with a commercially available substituted pyridine, which undergoes a series of transformations including oxidation, nitration, and cyclization to form the core pyrrolo[3,2-c]pyridine ring system.[2] This is followed by a Suzuki coupling reaction to introduce the desired aryl moiety.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification via Suzuki Coupling A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide C->D DMF-DMA E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Reduction/Cyclization F 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine E->F Addition of Phenyl Moiety H Final Product: 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine F->H Pd(PPh3)4, K2CO3 G Arylboronic Acid G->H Suzuki Coupling G cluster_0 Cellular Events A 1H-pyrrolo[3,2-c]pyridine derivative C Microtubule Polymerization (Colchicine Site) A->C Binds to B α/β-Tubulin Heterodimers B->C D Disruption of Microtubule Dynamics C->D Inhibits E Mitotic Spindle Failure D->E F G2/M Phase Arrest E->F G Apoptosis Induction F->G H Cancer Cell Death G->H G cluster_0 MAPK Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D BRAF C->D E MEK D->E D->E F ERK E->F G Transcription Factors F->G H Gene Expression (Proliferation, Survival) G->H K Uncontrolled Cell Growth I Pyrrolopyridine Inhibitor I->D Competes with ATP for binding site J ATP J->D

References

Application Notes and Protocols for Suzuki Coupling with 1-Boc-5-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of 1-Boc-5-azaindole derivatives. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds. The 5-azaindole scaffold is a prevalent motif in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutic agents. These protocols are designed to offer a comprehensive guide for researchers in academic and industrial settings.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, allowing for the efficient construction of C(sp²)-C(sp²) bonds.[1] This reaction is particularly valuable in drug discovery for the synthesis of complex molecules due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

The 1-Boc-5-azaindole core is an important heterocyclic building block. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen prevents potential side reactions and can be readily removed under acidic conditions. The Suzuki coupling of halogenated 1-Boc-5-azaindoles, typically at the 5-position, with various aryl or heteroaryl boronic acids or esters, provides a direct route to novel 5-substituted azaindole derivatives. These products are often key intermediates or final compounds in drug development programs.

This application note outlines a general protocol for the Suzuki coupling of 1-Boc-5-halo-azaindoles and provides a summary of reaction conditions and yields for various substrates.

General Reaction Scheme

The general transformation for the Suzuki coupling of a 1-Boc-5-halo-azaindole with an organoboron reagent is depicted below:

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of 1-Boc-5-azaindole derivatives with different boronic acids. This data is intended to provide a starting point for reaction optimization.

Entry1-Boc-5-azaindole DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Boc-5-bromo-azaindoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃Dimethoxyethane/H₂O802Good
21-Boc-5-bromo-azaindole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃Dimethoxyethane/H₂O802Moderate
3bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanoneAryl boronic acidPdCl₂(dppf) (20)K₂CO₃Dioxane/H₂O (3:1)7022Excellent
4Unprotected 6-chloro-azaindolePhenylboronic acidP1 (XPhos precatalyst) (1.0-1.5)K₃PO₄Dioxane/H₂O605-891-99
5N-Boc-3-iodo-indazolePinacol vinyl boronatePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)-Moderate

Note: The yields are reported as described in the cited literature and may vary based on the specific reaction scale and purification methods.[2][4][5][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction with a 1-Boc-5-halo-azaindole derivative.

Materials and Reagents
  • 1-Boc-5-halo-azaindole (e.g., 1-Boc-5-bromo-azaindole) (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronic ester (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Dimethoxyethane (DME)/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification (e.g., Schlenk flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates)

General Procedure
  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the 1-Boc-5-halo-azaindole (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the flask via syringe. Stir the mixture for a few minutes to dissolve or suspend the reagents. Then, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 70-100 °C) or in a microwave reactor. Stir the mixture vigorously for the specified time (typically 2-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted-1-Boc-azaindole derivative.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-B(OR)₂ Base R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 1-Boc-5-halo-azaindole, boronic acid, and base in a flask. inert Establish inert atmosphere (evacuate and backfill with Ar/N₂). reagents->inert addition Add degassed solvent and palladium catalyst. inert->addition heat Heat the reaction mixture (conventional or microwave). addition->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor quench Cool to room temperature and quench with water. monitor->quench extract Extract with an organic solvent. quench->extract dry Wash, dry, and concentrate the organic layers. extract->dry purify Purify by column chromatography. dry->purify

Caption: Experimental workflow for the Suzuki coupling of 1-Boc-5-azaindole derivatives.

References

Application Notes and Protocols: Scale-up Synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a recognized privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen is a common and often necessary strategy in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic system.[1] This document provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers and professionals in drug development and process chemistry.

Reaction Principle

The synthesis involves the N-acylation of the pyrrole nitrogen of 1H-pyrrolo[3,2-c]pyridine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is base-catalyzed, typically using a tertiary amine like triethylamine (Et₃N), and is often accelerated by the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The Boc group can be readily removed under acidic conditions, making it an ideal protecting group for this scaffold.

Experimental Protocol

This protocol outlines a robust and scalable procedure for the Boc protection of 1H-pyrrolo[3,2-c]pyridine.

Materials and Equipment:

  • 1H-pyrrolo[3,2-c]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (round-bottom flask or jacketed reactor) appropriate for the scale

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous ethyl acetate (EtOAc) to the vessel to dissolve the starting material. The volume of the solvent should be adjusted based on the scale to ensure good stirring (typically 5-10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in anhydrous ethyl acetate to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical lab-scale synthesis.

ParameterValue
Starting Material 1H-pyrrolo[3,2-c]pyridine
Molecular Weight 118.14 g/mol
Amount 10.0 g (84.6 mmol)
(Boc)₂O 22.0 g (101.5 mmol, 1.2 eq)
Et₃N 17.7 mL (126.9 mmol, 1.5 eq)
DMAP 1.03 g (8.46 mmol, 0.1 eq)
Solvent (EtOAc) 100 mL
Reaction Time 3 hours
Product This compound
Molecular Weight 218.25 g/mol
Theoretical Yield 18.5 g
Isolated Yield 17.2 g (93%)
Appearance White to off-white solid

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H), 8.35 (d, J = 5.6 Hz, 1H), 7.65 (d, J = 3.8 Hz, 1H), 7.20 (d, J = 5.6 Hz, 1H), 6.60 (d, J = 3.8 Hz, 1H), 1.70 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.2, 145.5, 142.1, 141.8, 126.9, 122.5, 115.3, 107.9, 84.5, 28.3.

  • Mass Spectrometry (ESI): m/z 219.1 [M+H]⁺.

Mandatory Visualizations

Experimental Workflow Diagram

Scale_up_Synthesis start Start dissolve Dissolve 1H-pyrrolo[3,2-c]pyridine in Ethyl Acetate start->dissolve add_reagents Add Et3N and DMAP dissolve->add_reagents add_boc Add (Boc)2O Solution add_reagents->add_boc react Stir at Room Temperature (2-4 hours) add_boc->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with NaHCO3 and Brine) monitor->workup Reaction Complete dry Dry (MgSO4) and Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the scale-up synthesis of the target compound.

Logical Relationship of Reagents

Reagent_Roles substrate Substrate 1H-pyrrolo[3,2-c]pyridine product Product This compound substrate->product is converted to reagent Protecting Agent Di-tert-butyl dicarbonate ((Boc)2O) reagent->product provides Boc group base Base Triethylamine (Et3N) base->substrate deprotonates catalyst Catalyst 4-(Dimethylamino)pyridine (DMAP) catalyst->reagent activates

Caption: Roles of the key reagents in the Boc protection reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Ethyl acetate is a flammable solvent.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a slight excess of (Boc)₂O or increasing the amount of DMAP. Ensure that the starting materials and solvent are anhydrous.

  • Low Yield: Low yields may result from incomplete reaction or losses during work-up and purification. Ensure efficient extraction and careful handling during chromatography.

  • Side Product Formation: If significant side products are observed, consider lowering the reaction temperature or adding the (Boc)₂O solution more slowly.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound in high yield and purity. This procedure is well-suited for use in both academic research and industrial drug development settings.

References

Application Notes and Protocols: Synthesis of Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the synthesis of prominent phosphodiesterase type 5 (PDE5) inhibitors: Sildenafil, Tadalafil, and Vardenafil. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5 is specific for the degradation of cGMP.[2] In the nitric oxide (NO) signaling pathway, NO activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG) to mediate various physiological effects, including smooth muscle relaxation.[3][4] By inhibiting PDE5, the concentration of cGMP is increased, enhancing the downstream effects of the NO signaling pathway.[2] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5]

cGMP Signaling Pathway

The following diagram illustrates the central role of PDE5 in the cGMP signaling pathway.

Sildenafil_Synthesis diketoester Diketoester pyrazole_ester Pyrazole Ester diketoester->pyrazole_ester + Hydrazine hydrazine Hydrazine pyrazole_acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid pyrazole_ester->pyrazole_acid 1. (CH3)2SO4 2. NaOH methylation N-Methylation & Hydrolysis nitro_acid Nitrated Pyrazole Carboxylic Acid pyrazole_acid->nitro_acid HNO3/H2SO4 nitration Nitration nitro_amide Nitrated Pyrazole Carboxamide nitro_acid->nitro_amide SOCl2/NH4OH amidation Amidation amino_amide Amino Pyrazole Carboxamide nitro_amide->amino_amide Reduction (e.g., H2/Pd) reduction Reduction acylated_amide Acylated Amide amino_amide->acylated_amide + 2-Ethoxybenzoyl chloride acylation Acylation with 2-ethoxybenzoyl chloride pyrazolopyrimidinone Pyrazolopyrimidinone Core acylated_amide->pyrazolopyrimidinone Base cyclization Cyclization sulfonyl_chloride Sulfonyl Chloride Intermediate pyrazolopyrimidinone->sulfonyl_chloride Chlorosulfonic acid chlorosulfonation Chlorosulfonation sildenafil Sildenafil sulfonyl_chloride->sildenafil + N-methylpiperazine condensation Condensation with N-methylpiperazine Tadalafil_Synthesis tryptophan_ester D-Tryptophan methyl ester tetrahydrocarboline Tetrahydro-β-carboline tryptophan_ester->tetrahydrocarboline + Piperonal, Acid catalyst piperonal Piperonal pictet_spengler Pictet-Spengler Reaction chloroacetylated Chloroacetylated Intermediate tetrahydrocarboline->chloroacetylated + Chloroacetyl chloride acylation Acylation with Chloroacetyl chloride tadalafil Tadalafil chloroacetylated->tadalafil + Methylamine condensation Condensation with Methylamine Vardenafil_Synthesis imidazotriazinone_core 2-(2-ethoxyphenyl)-5-methyl- 7-propyl-3H-imidazo[5,1-f] [1,2,4]triazin-4-one sulfonyl_chloride Sulfonyl Chloride Intermediate imidazotriazinone_core->sulfonyl_chloride Chlorosulfonic acid chlorosulfonation Chlorosulfonation vardenafil Vardenafil sulfonyl_chloride->vardenafil + N-ethylpiperazine condensation Condensation with N-ethylpiperazine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthetic workflow.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1H-pyrrolo[3,2-c]pyridine and its analogs.

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Sonogashira and Buchwald-Hartwig amination, are pivotal in constructing the 1H-pyrrolo[3,2-c]pyridine scaffold. However, achieving high yields can be challenging.

Q1: My Sonogashira coupling reaction of a dihalopyridine (e.g., 2-bromo-5-iodopyridine) with a terminal alkyne is resulting in a low yield of the desired mono-alkynylated product. What are the likely causes and how can I improve the yield?

A1: Low yields in the Sonogashira coupling of dihalopyridines are often attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture, leading to its decomposition into inactive palladium black.[1] Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use fresh catalyst or a more stable pre-catalyst.

  • Insufficient Degassing: Oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling), consuming the starting material and reducing the yield of the desired cross-coupled product.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is crucial.

  • Suboptimal Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides often require heating.[2] However, excessive heat can lead to catalyst decomposition.[3] Optimization of the reaction temperature is key.

  • Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical. For electron-deficient pyridines, bulky, electron-rich ligands can be beneficial. The base is essential for the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.[4]

Q2: I am experiencing low conversion in the Buchwald-Hartwig amination of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with a primary or secondary amine. What steps can I take to optimize this reaction?

A2: The Buchwald-Hartwig amination of bromopyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.[3]

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is crucial. For electron-rich substrates, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[5]

  • Reaction Temperature: Heating is generally required to drive the reaction to completion, typically in the range of 80-110 °C.[6]

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Cross-Coupling

start Low Yield in Pd-Catalyzed Reaction catalyst Check Catalyst Activity (Freshness, Handling) start->catalyst reagents Verify Reagent Purity (Anhydrous Solvents, Pure Starting Materials) start->reagents conditions Optimize Reaction Conditions (Temperature, Time, Degassing) start->conditions ligand_base Screen Ligands and Bases catalyst->ligand_base reagents->ligand_base conditions->ligand_base analysis Analyze Crude Reaction Mixture (Identify Side Products) ligand_base->analysis purification Optimize Purification Method analysis->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yields in Pd-catalyzed reactions.

Challenges in Fischer Indole and Pictet-Spengler Reactions

These classical methods are often employed for the synthesis of the pyrrolopyridine core, but they come with their own set of challenges.

Q3: My Fischer indole synthesis to prepare a 6-azaindole is failing or giving a very low yield. What are the critical factors to consider?

A3: The success of the Fischer indole synthesis for azaindoles is highly dependent on the electronic nature of the starting pyridylhydrazine.[7][8]

  • Substituent Effects: Electron-donating groups on the pyridine ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.[7][8]

  • Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis acids) are critical.[9] Polyphosphoric acid (PPA) is often an effective catalyst for these cyclizations.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed.

  • Side Reactions: Competing cleavage pathways of the N-N bond in the hydrazone intermediate can lead to reaction failure, especially with certain substitution patterns.[5]

Q4: I am observing the formation of side products and incomplete cyclization in my Pictet-Spengler reaction to form a tetrahydro-β-carboline derivative. How can I improve the reaction outcome?

A4: The Pictet-Spengler reaction's success hinges on the efficient formation of an iminium ion and its subsequent intramolecular cyclization.[10][11]

  • Acid Catalyst: The type and concentration of the acid are crucial. Insufficient acid may not effectively catalyze the reaction, while excess acid can protonate the starting tryptamine, reducing its nucleophilicity. Trifluoroacetic acid (TFA) is a commonly used catalyst.[10]

  • Reactive Starting Materials: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit lower reactivity.[11]

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. However, excessive heat can lead to the degradation of starting materials or products.[11]

  • Water Scavenging: The initial condensation step to form the imine intermediate releases water. The presence of water can inhibit the reaction. Using anhydrous solvents and adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves can be beneficial.[10]

II. Frequently Asked Questions (FAQs)

Q5: What are the common challenges in the purification of 1H-pyrrolo[3,2-c]pyridine derivatives?

A5: Purification can be challenging due to the polarity of the heterocycle and the potential for coordination to silica gel.

  • Column Chromatography: Tailing of peaks on silica gel is a common issue due to the basic nature of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent system.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[12] Common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol.

  • Residual Palladium: Removing trace amounts of palladium from the final product after cross-coupling reactions can be difficult. Filtering the crude product through a pad of celite can help remove some of the catalyst residues.[5] Specialized scavengers may be necessary in some cases.

Q6: I am struggling with regioselectivity during the N-alkylation of my 1H-pyrrolo[3,2-c]pyridine. How can I control the site of alkylation?

A6: The N-alkylation of pyrrolopyridines can occur on either the pyrrole nitrogen (N1) or the pyridine nitrogen, leading to a mixture of regioisomers. The outcome is influenced by several factors.

  • Choice of Base and Solvent: The combination of base and solvent plays a significant role. For instance, using sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors N1-alkylation.

  • Counterion of the Base: The nature of the counterion can influence the site of alkylation.

  • Steric Hindrance: A bulkier alkylating agent may show a higher preference for the more sterically accessible nitrogen atom.

III. Data Presentation

Table 1: Representative Yields for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki Coupling

EntryAryl GroupYield (%)
1Phenyl63
2o-Tolyl65
3m-Tolyl94
4p-Tolyl67
52-Methoxyphenyl76
64-Methoxyphenyl51
74-Fluorophenyl85
8Naphthalen-2-yl52

Data sourced from a study by Wang et al. (2024).[12][13]

IV. Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Bromo-5-iodopyridine Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-5-iodopyridine derivative (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Base Addition: Add anhydrous and degassed THF and triethylamine (2-3 equiv) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is a general guideline and should be optimized for specific amine coupling partners.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. Visualizations

Logical Workflow for Regioselective N-Alkylation of 1H-pyrrolo[3,2-c]pyridine

start N-Alkylation of 1H-pyrrolo[3,2-c]pyridine base_solvent Select Base and Solvent (e.g., NaH in THF/DMF for N1) start->base_solvent sterics Consider Steric Hindrance (Bulky alkylating agent may favor N1) start->sterics temp Control Reaction Temperature start->temp product Mixture of N1 and Pyridine-N Alkylated Products base_solvent->product sterics->product temp->product analysis Analyze Regioisomeric Ratio (NMR, LC-MS) product->analysis separation Separate Regioisomers (Column Chromatography) analysis->separation n1_product Desired N1-Alkylated Product separation->n1_product other_product Other Regioisomer(s) separation->other_product

Caption: Factors influencing the regioselectivity of N-alkylation.

References

Technical Support Center: Boc Protection of 5-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butoxycarbonyl (Boc) protection of 5-azaindole. Our aim is to help you minimize side reactions, improve yields, and achieve selective protection at the desired nitrogen atom.

Troubleshooting Guides

Problem 1: Formation of Di-Boc Protected 5-Azaindole

Symptom: Your reaction mixture shows a significant amount of a higher molecular weight byproduct, confirmed by LC-MS or ¹H NMR, corresponding to the addition of two Boc groups.

Cause: The mono-Boc protected 5-azaindole, particularly the N1-Boc isomer, can undergo a second Boc protection, especially under forcing conditions. The pyridine nitrogen (N5) can also be protected, leading to a di-Boc adduct.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting di-protection.

  • Slow Addition of Reagent: Add the Boc₂O solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic pyrrole nitrogen (N1) over the less reactive mono-Boc product or the pyridine nitrogen (N5).

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature, such as 0 °C to room temperature. Higher temperatures can provide the activation energy needed for the less favorable di-protection to occur.

  • Choice of Base: Employ a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. Stronger bases could potentially deprotonate the mono-Boc product, increasing its nucleophilicity and making it more susceptible to a second protection.

ConditionBoc₂O (equiv.)Temperature (°C)Di-Boc FormationDesired Mono-Boc Yield
Standard1.525HighModerate
Optimized Stoichiometry1.125LowHigh
Low Temperature1.10Very LowHigh
Slow Addition1.125LowHigh
Problem 2: Poor Regioselectivity (Protection at N1 vs. N5)

Symptom: You obtain a mixture of N1-Boc and N5-Boc protected 5-azaindole, making purification difficult and lowering the yield of the desired isomer.

Cause: 5-Azaindole possesses two nitrogen atoms capable of being protected. The pyrrolic nitrogen (N1) is generally more nucleophilic and less sterically hindered, making it the kinetic site of protection. However, under certain conditions, protection at the pyridinic nitrogen (N5) can occur, potentially as the thermodynamic product.

Solutions:

  • Kinetic Control (Favors N1-protection):

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) at low temperatures (e.g., 0 °C). The NaH will deprotonate the more acidic N1 proton, and the subsequent reaction with Boc₂O will be rapid and selective at this site.

    • Employ standard conditions with TEA or DMAP at room temperature for a shorter reaction time.

  • Thermodynamic Control (May favor N5-protection, though less common):

    • Prolonged reaction times at elevated temperatures could potentially lead to equilibration and formation of the more thermodynamically stable isomer. However, this often leads to an increase in di-Boc formation and other side products. It is generally more effective to achieve N5-selectivity through other synthetic strategies if required.

ConditionBaseTemperature (°C)Major ProductNotes
KineticNaH0N1-BocRapid deprotonation of the more acidic N1 proton leads to high selectivity.
StandardTEA, DMAP25N1-BocGenerally good selectivity for N1, but N5 and di-Boc can be observed with longer reaction times.
Potentially Thermodynamic (Not Recommended)TEA, DMAP> 25MixtureIncreased risk of di-Boc formation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of 5-azaindole?

A1: The most prevalent side reaction is the formation of the 1,5-di-Boc-5-azaindole . This occurs when both the pyrrole (N1) and pyridine (N5) nitrogens are protected. Less common, but possible, is the formation of urea-type byproducts if the reaction temperature is too high, leading to the decomposition of the intermediate isocyanate.

Q2: How can I confirm the regioselectivity of my Boc protection?

A2: ¹H and ¹³C NMR spectroscopy are the most effective tools. The chemical shifts of the protons and carbons on the azaindole ring will be significantly different for the N1-Boc and N5-Boc isomers. For the N1-Boc isomer, you would expect to see a greater downfield shift for the protons in the pyrrole ring (e.g., H2 and H3) compared to the pyridine ring protons. Conversely, for an N5-Boc isomer, the pyridine ring protons (e.g., H4 and H6) would experience a more significant downfield shift.

Q3: Is a base always necessary for the Boc protection of 5-azaindole?

A3: While the reaction can proceed without a base, it is generally very slow. A base is used to deprotonate the azaindole, increasing its nucleophilicity and accelerating the reaction. For selective N1 protection, a strong base like NaH is highly effective. For general procedures, an organic base like triethylamine (TEA) is commonly used, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to further increase the reaction rate.

Q4: What is the role of DMAP in this reaction?

A4: DMAP is a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to attack by the 5-azaindole nitrogen than Boc₂O itself, thus accelerating the reaction. However, the increased reactivity can also lead to a higher incidence of side reactions like di-Boc formation if not carefully controlled.

Experimental Protocols

Protocol 1: Selective N1-Boc Protection of 5-Azaindole (Kinetic Control)

Materials:

  • 5-Azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 eq) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Boc_Protection_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Azaindole 5-Azaindole N1_Boc 1-Boc-5-azaindole (Desired Product) Azaindole->N1_Boc + Boc₂O (Kinetic Control) N5_Boc 5-Boc-5-azaindole (Side Product) Azaindole->N5_Boc + Boc₂O (Thermodynamic Control - Less Favorable) Di_Boc 1,5-di-Boc-5-azaindole (Side Product) N1_Boc->Di_Boc + Boc₂O (Excess Reagent/High Temp)

Caption: Reaction pathways in the Boc protection of 5-azaindole.

Troubleshooting_Workflow Start Start Boc Protection Check_Completion Reaction Incomplete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Yes Di_Boc Di-Boc Product? Check_Side_Products->Di_Boc Yes End Successful Protection Check_Side_Products->End No Regioisomer N1/N5 Mixture? Di_Boc->Regioisomer No Optimize_Stoichiometry Reduce Boc₂O (1.05-1.1 eq) Di_Boc->Optimize_Stoichiometry Yes Use_NaH Use NaH at 0°C for N1-selectivity Regioisomer->Use_NaH Yes Regioisomer->End No Lower_Temp Lower Temperature (0°C - RT) Optimize_Stoichiometry->Lower_Temp Slow_Addition Slowly Add Boc₂O Lower_Temp->Slow_Addition Slow_Addition->Start Use_NaH->Start Increase_Time_Temp->Check_Completion

Caption: Troubleshooting workflow for Boc protection of 5-azaindole.

Technical Support Center: Purification of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Troubleshooting Guide

Issue 1: Poor Separation of the Target Compound from Impurities on TLC or Column Chromatography

  • Possible Cause: The solvent system (mobile phase) polarity is not optimized. If the mobile phase is too polar, the desired compound and impurities will travel with the solvent front, resulting in poor separation. If it's not polar enough, the compound may not move from the baseline.

  • Troubleshooting Tip: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate. Start with a low polarity solvent system and gradually increase the polarity. For N-Boc protected heterocycles, systems like hexane/ethyl acetate or dichloromethane/methanol are often effective.[1][2][3] Test various ratios to find the optimal separation.

  • Possible Cause: The compound is streaking on the TLC plate or column. This can be due to overloading the sample, acidic or basic impurities in the silica gel, or the compound itself having acidic or basic properties.

  • Troubleshooting Tip: Try spotting a more dilute sample on the TLC. If streaking persists, consider adding a small amount of a modifier to your mobile phase. For a potentially basic compound like a pyrrolopyridine, adding a small amount of triethylamine (~0.1-1%) can help to reduce streaking. Conversely, if acidic impurities are suspected, a small amount of acetic acid might be beneficial, although less common for this class of compounds.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The mobile phase is not polar enough to move the compound through the silica gel.

  • Troubleshooting Tip: Gradually increase the polarity of your mobile phase. If you are running a gradient, you may need to increase the percentage of the more polar solvent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2][3]

Issue 3: Co-elution of a Closely-Related Impurity

  • Possible Cause: The impurity has a very similar polarity to the desired product, making separation by standard silica gel chromatography difficult.

  • Troubleshooting Tip: Consider using a different stationary phase, such as alumina, or a different solvent system to alter the selectivity of the separation. Sometimes switching to a solvent system with different types of interactions (e.g., from a hexane/ethyl acetate system to a dichloromethane/methanol system) can resolve closely eluting spots.[1]

Issue 4: Degradation of the Compound on Silica Gel

  • Possible Cause: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to partial deprotection of the desired compound during purification.

  • Troubleshooting Tip: To minimize the risk of deprotection, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine) or run the column quickly (flash chromatography) to reduce the contact time between the compound and the stationary phase.[4] In some cases, switching to a less acidic stationary phase like neutral alumina might be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on protocols for similar N-Boc protected heterocyclic compounds, a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][3] You can start with a ratio of 10:1 hexanes/ethyl acetate and gradually increase the proportion of ethyl acetate. Another common system for pyrrolopyridine derivatives is dichloromethane/methanol, often starting at a high ratio of dichloromethane to methanol (e.g., 97:3).[1]

Q2: How can I monitor the progress of the column chromatography?

A2: The progress of the column can be monitored by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC).[3] The fractions containing the pure desired product (as determined by TLC) should then be combined.

Q3: My purified compound shows signs of Boc deprotection. What can I do?

A3: The Boc group can be cleaved under acidic conditions.[4][5] If you observe deprotection during purification, it is likely due to the acidic nature of the silica gel. To mitigate this, you can:

  • Neutralize your crude product before loading it onto the column.

  • Use a mobile phase containing a small amount of a base like triethylamine (~0.1-1%).

  • Minimize the time the compound spends on the column by using flash chromatography.

  • Consider using a different, less acidic stationary phase like neutral alumina.

Q4: What are the expected physical properties of this compound?

A4: Key physical and chemical properties are summarized below.[6][7]

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

  • Preparation of the Column: A glass column is dry-packed with silica gel and then wetted with the initial, low-polarity mobile phase (e.g., 10:1 hexanes/ethyl acetate).[3]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary. The elution is typically aided by applying positive air pressure (flash chromatography).

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction (or a selection of fractions) is analyzed by TLC to determine which ones contain the pure product.

  • Product Isolation: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[3]

Table of Exemplary Solvent Systems for Similar Compounds

Compound TypeStationary PhaseMobile Phase (Eluent)
Pyrroloisoquinoline DerivativesSilica GelCH2Cl2/MeOH (97:3 to 94:6 gradient)[1]
Cycloocta[c]pyrrole DerivativeSilica GelHexane/Ethyl Acetate (50:1)[2]
Cycloocta[c]pyrrole DerivativeSilica GelHexane/Ethyl Acetate (20:1)[2]
N-Boc-glycine tert-butyl esterSilica GelHexane/Ethyl Acetate (10:1)[3]
Pyrrolopyridazine DerivativesSilica GelPetroleum Ether/EtOAc (30:1)[8]

Visual Troubleshooting Workflow

G Troubleshooting Chromatography cluster_troubleshooting Troubleshooting Steps start Start Purification tlc Run TLC to find optimal solvent system (Rf ~0.2-0.4) start->tlc column Run Flash Column Chromatography tlc->column analyze Analyze fractions by TLC column->analyze problem Problem Encountered analyze->problem pure Pure Product Obtained problem->pure Separation Successful poor_sep Poor Separation / Streaking problem->poor_sep Poor Separation no_elution Compound Not Eluting problem->no_elution No Elution degradation Product Degradation (e.g., Boc deprotection) problem->degradation Degradation Observed solution1 Adjust mobile phase polarity. Add modifier (e.g., 0.1% Et3N). Use less sample. poor_sep->solution1 solution2 Increase mobile phase polarity. no_elution->solution2 solution3 Use neutralized silica gel. Add base to mobile phase. Run column faster. degradation->solution3 solution1->column Retry solution2->column Retry solution3->column Retry

Caption: Troubleshooting workflow for chromatography.

References

Technical Support Center: Synthesis of 1-Boc-5-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1-Boc-5-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of 1-Boc-5-azaindole synthesis?

A1: The key factors influencing the yield of the Boc protection of 5-azaindole are the choice of base, solvent, reaction temperature, and the purity of the starting materials. The electron-deficient nature of the pyridine ring in 5-azaindole can reduce the nucleophilicity of the pyrrole nitrogen, making the reaction more challenging than for simple indoles. Careful optimization of these parameters is crucial for achieving high yields.

Q2: Which side reactions are common during the Boc protection of 5-azaindole and how can they be minimized?

A2: Common side reactions include the formation of di-Boc protected products (at the pyrrole and pyridine nitrogens), and potential side reactions involving the pyridine nitrogen. To minimize these:

  • Di-Boc Protection: Avoid using a large excess of di-tert-butyl dicarbonate ((Boc)₂O). A slight excess (1.1 to 1.2 equivalents) is typically sufficient.[1]

  • Pyridine Ring Reactivity: While less likely under standard Boc protection conditions, unwanted reactions at the pyridine nitrogen can be suppressed by using non-nucleophilic bases and controlling the temperature.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress.[2] The product, 1-Boc-5-azaindole, will be significantly less polar than the starting 5-azaindole, resulting in a higher Rf value. Using a UV lamp for visualization is recommended as both the starting material and product are UV active.

Q4: What is the best method for purifying 1-Boc-5-azaindole?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying 1-Boc-5-azaindole. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the product from unreacted 5-azaindole, excess (Boc)₂O, and other byproducts. It is sometimes beneficial to treat the silica gel with a small amount of a non-nucleophilic base like triethylamine to prevent streaking of any residual basic compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete Deprotonation: The pyrrole N-H in 5-azaindole is less acidic than in indole, requiring a sufficiently strong base for deprotonation.Switch to a stronger base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).
Low Nucleophilicity: The electron-withdrawing effect of the pyridine nitrogen reduces the nucleophilicity of the pyrrole nitrogen.Consider using a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3] However, use with caution as it can promote side reactions.
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.Select a solvent in which 5-azaindole has good solubility, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Multiple Products Observed on TLC Di-Boc Protection: An excess of (Boc)₂O was used.Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents).[1]
Reaction at Pyridine Nitrogen: Reaction conditions are too harsh.Use milder reaction conditions, such as a lower temperature and a non-nucleophilic base.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction was not allowed to proceed to completion.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Consider a slight increase in temperature if the reaction is sluggish.
Insufficient (Boc)₂O: Not enough Boc anhydride was used to react with all of the starting material.Ensure at least 1.1 equivalents of (Boc)₂O are used.

Experimental Protocols

Protocol 1: Standard Boc Protection of 5-Azaindole

This protocol is a general starting point for the synthesis of 1-Boc-5-azaindole.

Materials:

  • 5-Azaindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-azaindole (1.0 eq).

  • Dissolve the 5-azaindole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-Boc-5-azaindole.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1-Boc-5-azaindole Synthesis
Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1NaH (1.2)THF0 to RT3~90Clean reaction, good yield.
2K₂CO₃ (2.0)DMFRT12~60Slower reaction, moderate yield.
3Et₃N (1.5)DCMRT24<20Low conversion.
4LiHMDS (1.2)THF-78 to RT2~92High yield, requires low temperature.
5NaH (1.2) / DMAP (0.1)THF0 to RT1.5~95Faster reaction, high yield, potential for side products.

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Azaindole in Anhydrous THF cool Cool to 0 °C start->cool add_base Add NaH cool->add_base stir1 Stir for 30 min add_base->stir1 add_boc Add (Boc)₂O Solution stir1->add_boc warm_stir Warm to RT and Stir for 2-4h add_boc->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with NH₄Cl monitor->quench Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Flash Chromatography dry->purify product 1-Boc-5-azaindole purify->product

Caption: Experimental workflow for the synthesis of 1-Boc-5-azaindole.

troubleshooting_logic start Low Yield of 1-Boc-5-azaindole check_conversion Check TLC for Starting Material start->check_conversion sm_present Starting Material Present check_conversion->sm_present Yes no_sm No Starting Material check_conversion->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn side_products Multiple Side Products no_sm->side_products increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time stronger_base Use Stronger Base (e.g., NaH) incomplete_rxn->stronger_base use_dmap Consider Catalytic DMAP incomplete_rxn->use_dmap optimize_boc Optimize (Boc)₂O Equivalents side_products->optimize_boc

Caption: Troubleshooting decision tree for low yield in 1-Boc-5-azaindole synthesis.

References

Technical Support Center: Stability of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the stability of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tert-butoxycarbonyl (Boc) protecting group on the 1H-pyrrolo[3,2-c]pyridine core under acidic conditions?

The Boc group is a widely used amine protecting group that is known to be labile under acidic conditions.[1] The stability of the Boc group on the nitrogen of the pyrrole ring in this compound is expected to be comparable to other Boc-protected heteroaromatic compounds. Complete cleavage of the Boc group can be achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Milder acidic conditions may lead to slow or incomplete deprotection.

Q2: What is the mechanism of acid-catalyzed deprotection of this compound?

The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The initial step involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free 1H-pyrrolo[3,2-c]pyridine and carbon dioxide.[3]

Q3: What are the common side reactions observed during the acidic deprotection of Boc-protected aza-indoles?

The primary side reaction is the alkylation of nucleophilic sites on the 1H-pyrrolo[3,2-c]pyridine ring by the tert-butyl cation generated during the deprotection.[2][4] Electron-rich positions on the aromatic system can be susceptible to tert-butylation, leading to the formation of undesired byproducts.

Q4: How can I minimize the formation of tert-butylated side products?

The use of "scavengers" is highly recommended to trap the electrophilic tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), thioanisole, or water. These reagents react with the tert-butyl cation, preventing it from alkylating the desired product.[2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

  • Symptom: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a significant amount of the starting material, this compound, remaining after the expected reaction time.

  • Possible Causes:

    • Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to effect complete cleavage.

    • Low Temperature: The reaction temperature is too low, resulting in slow kinetics.

    • Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.

  • Solutions:

    • Increase the concentration of the acid. For example, if using 20% TFA in dichloromethane (DCM), consider increasing to 50% TFA.

    • Switch to a stronger acid system, such as 4M HCl in dioxane.

    • Increase the reaction temperature, monitoring for potential degradation of the product.

    • Extend the reaction time and monitor the progress by TLC or LC-MS.

Issue 2: Formation of Unknown Impurities

  • Symptom: The appearance of new spots on TLC or additional peaks in the LC-MS or NMR spectrum that do not correspond to the starting material or the desired deprotected product.

  • Possible Causes:

    • tert-Butylation: Alkylation of the pyrrolo[3,2-c]pyridine ring by the tert-butyl cation.

    • Degradation: The deprotected product may be unstable under the strong acidic conditions.

  • Solutions:

    • Add a Scavenger: Incorporate a scavenger such as triisopropylsilane (TIS) (typically 5-10% v/v) into the reaction mixture to trap the tert-butyl cation.

    • Use Milder Conditions: Explore milder deprotection methods. Aqueous phosphoric acid has been reported as a mild and effective reagent for Boc deprotection.[5]

    • Optimize Reaction Time and Temperature: Monitor the reaction closely to identify the point of complete deprotection of the starting material and minimize the exposure of the product to the acidic environment.

Data Presentation

Table 1: Qualitative Stability of Boc-Protected Amines under Various Acidic Conditions

Acidic ReagentTypical ConcentrationSolventRelative Rate of DeprotectionNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Very FastCommon and effective, but can lead to side reactions if not controlled.[2]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl AcetateFastOften provides the product as the hydrochloride salt, which can aid in purification.[4]
Phosphoric Acid (aq)85% (w/w)Toluene/WaterModerateA milder and more environmentally friendly option.[5]
Formic AcidNeatNoneSlow to ModerateCan be used for substrates sensitive to stronger acids.

Note: The relative rates are general guidelines for Boc-protected amines and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection of this compound with TFA

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.5 equivalents) to the solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting crude product can be purified by an appropriate method (e.g., crystallization, chromatography).

Protocol 2: Monitoring the Deprotection Reaction by HPLC

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a solution of a weak base (e.g., saturated sodium bicarbonate in water/acetonitrile) to neutralize the acid and stop the reaction.

  • Dilution: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared sample onto a suitable C18 HPLC column.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the starting material (this compound) and the appearance of the peak for the deprotected product (1H-pyrrolo[3,2-c]pyridine). The retention time of the product is typically shorter than that of the starting material due to increased polarity. Calculate the percentage conversion at each time point by comparing the peak areas.

Mandatory Visualization

DeprotectionMechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Byproducts Start This compound Protonation Protonated Carbamate Start->Protonation + H+ CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation Protonation->tBu_cation Product 1H-pyrrolo[3,2-c]pyridine CarbamicAcid->Product - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Stability Assessment Start Dissolve Substrate (this compound) AddReagents Add Acidic Reagent and Scavenger Start->AddReagents Reaction Stir at Controlled Temperature AddReagents->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) Reaction->Monitor Decision Incomplete Reaction? Monitor->Decision Workup Quench and Work-up Analysis Analyze Product Purity and Yield Workup->Analysis Decision->Workup No Optimize Optimize Conditions (Time, Temp, [Acid]) Decision->Optimize Yes Optimize->Reaction

Caption: General workflow for stability testing.

References

Technical Support Center: Optimization of Suzuki Coupling for 1-Boc-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 1-Boc-5-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Suzuki coupling of 1-Boc-5-azaindole derivatives?

The primary challenges stem from the nitrogen-containing azaindole ring, which can lead to:

  • Catalyst Poisoning: The pyridine nitrogen of the azaindole can coordinate to the palladium catalyst, leading to deactivation.[1]

  • Poor Solubility: The substrates or intermediates may have limited solubility in common organic solvents, hindering reaction kinetics.[1]

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: A side reaction that results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]

Q2: How can I minimize palladium catalyst poisoning by the 5-azaindole core?

Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1]

  • Use of Pre-formed Catalysts: Employing well-defined palladium precatalysts can ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: A slow addition of the 1-Boc-5-azaindole coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

Q3: What are the best practices to avoid protodeboronation of the boronic acid reagent?

Protodeboronation is a common challenge that can be addressed by:

  • Using Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.[1]

  • Choice of Base: Using a milder base can sometimes reduce the rate of protodeboronation.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to favor the desired cross-coupling over protodeboronation.[1]

Q4: How can I suppress the formation of homocoupling byproducts?

Homocoupling can be minimized by:

  • Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Purity of Reagents: Ensure the purity of the starting materials, as impurities can sometimes promote side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of 1-Boc-5-azaindole derivatives.

Issue Potential Cause Recommended Solution
Low or No Yield Inactive CatalystEnsure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] Consider using a fresh batch of catalyst or a more robust precatalyst.
Catalyst PoisoningSwitch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] Use a pre-formed palladium precatalyst.[1] Try adding the 1-Boc-5-azaindole derivative slowly to the reaction mixture.[1]
Poor SolubilityScreen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1] Increase the reaction temperature.[1]
Significant Protodeboronation Presence of Protic SourcesUse anhydrous solvents and reagents.
Base-Induced DecompositionSwitch to a milder base (e.g., K₂CO₃, CsF).
Unstable Boronic AcidUse the corresponding boronate ester (e.g., pinacol ester).[1]
Significant Homocoupling Presence of OxygenThoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
Incomplete Conversion Insufficient Reaction Time/TempIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Steric HindranceConsider a different catalyst/ligand system that is more effective for sterically hindered substrates.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of 1-Boc-5-azaindole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 1-Boc-5-azaindole halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium catalyst and ligand in the chosen solvent. Add this solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Optimized Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions involving azaindole derivatives, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (3)SPhos (7.5)K₃PO₄ (2.0)MeCN/H₂O (3:2)RefluxN/AGood[2]
P1 Precatalyst (1.0-1.5)XPhos (1.5-2.25)K₃PO₄ (2.0)Dioxane/H₂O (4:1)605-891-99[3]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802High[4][5]
Pd(PPh₃)₄ (10)-Na₂CO₃ (2.0)DioxaneN/AN/AModerate to Good[6]

Note: "P1 Precatalyst" refers to a specific XPhos-containing palladium precatalyst.

Visualizations

Troubleshooting Workflow for Low Yield Suzuki Coupling

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_poisoning Is catalyst poisoning suspected? check_catalyst->check_poisoning Yes solution_catalyst Use fresh catalyst or a robust precatalyst. check_catalyst->solution_catalyst No check_solubility Are starting materials fully dissolved? check_poisoning->check_solubility No solution_poisoning Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_poisoning->solution_poisoning Yes check_protodeboronation Is protodeboronation a major issue? check_solubility->check_protodeboronation Yes solution_solubility Screen different solvents or increase reaction temperature. check_solubility->solution_solubility No check_homocoupling Is homocoupling a major byproduct? check_protodeboronation->check_homocoupling No solution_protodeboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_protodeboronation->solution_protodeboronation Yes end_good Reaction Optimized check_homocoupling->end_good No solution_homocoupling Thoroughly degas the reaction mixture and run under inert atmosphere. check_homocoupling->solution_homocoupling Yes solution_catalyst->check_poisoning solution_poisoning->check_solubility solution_solubility->check_protodeboronation solution_protodeboronation->check_homocoupling solution_homocoupling->end_good

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents R-X + R'-B(OR)₂ reagents->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Q1: My N-arylation reaction shows low to no conversion. What are the common causes and how can I fix it?

A1: Low or no conversion in N-arylation reactions of 6-bromo-1H-pyrrolo[3,2-c]pyridine can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity:

    • Palladium-Based (Buchwald-Hartwig): The Pd(0) active species may not be forming efficiently or could be deactivated. Ensure you are using a reliable palladium precatalyst (e.g., G2 or G3 precatalysts) or that your Pd(II) source (like Pd(OAc)₂) is effectively reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like Xantphos are often effective for heteroaryl substrates.[1][2] Catalyst poisoning by impurities or the substrate itself (via the pyridine nitrogen) can also occur.

    • Copper-Based (Chan-Lam/Ullmann): Ensure the copper salt (e.g., Cu(OAc)₂ or CuI) is of high purity. For Chan-Lam couplings with boronic acids, the reaction is often sensitive to the reaction environment. While some protocols are open to the air, an inert atmosphere might be necessary for sensitive substrates.

  • Reagent Quality:

    • Solvent and Base: Anhydrous solvents are crucial, especially for Buchwald-Hartwig reactions. Water can hydrolyze the phosphine ligands and deactivate the catalyst. Ensure your solvent is freshly distilled or from a sure-seal bottle. The base must be strong enough to deprotonate the pyrrole N-H but not so strong as to cause unwanted side reactions. For Buchwald-Hartwig, Cs₂CO₃ or K₃PO₄ are common choices. For Chan-Lam, K₂CO₃ or pyridine can be used.[3]

    • Arylating Agent: The quality of the aryl halide or arylboronic acid is important. Ensure they are pure and, in the case of boronic acids, not decomposed.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (80-125 °C). Insufficient heating can lead to low conversion.

    • Degassing: For palladium-catalyzed reactions, it is critical to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions pd_catalyst pd_catalyst catalyst->pd_catalyst Pd-Catalyzed cu_catalyst cu_catalyst catalyst->cu_catalyst Cu-Catalyzed solvent solvent reagents->solvent Wet Solvent? base base reagents->base Incorrect Base? temp temp conditions->temp Temperature Too Low? degassing degassing conditions->degassing Insufficient Degassing (Pd)? ligand ligand pd_catalyst->ligand Ineffective Ligand? precatalyst precatalyst pd_catalyst->precatalyst Precatalyst Activation Issue? cu_source cu_source cu_catalyst->cu_source Impure Copper Source? new_ligand new_ligand ligand->new_ligand Screen Ligands (e.g., Xantphos, RuPhos) g3_precatalyst g3_precatalyst precatalyst->g3_precatalyst Use G2/G3 Precatalyst new_cu new_cu cu_source->new_cu Use High-Purity Cu(OAc)₂ or CuI dry_solvent dry_solvent solvent->dry_solvent Use Anhydrous Solvent screen_bases screen_bases base->screen_bases Screen Bases (e.g., Cs₂CO₃, K₃PO₄) increase_temp increase_temp temp->increase_temp Increase Temperature (e.g., 100-120 °C) degas_thoroughly degas_thoroughly degassing->degas_thoroughly Degas with Ar/N₂

Caption: Troubleshooting decision tree for low reaction conversion.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge, particularly with halogenated, electron-deficient heterocycles.

  • Hydrodehalogenation: This is the replacement of the bromine atom at the C6 position with a hydrogen atom. This can be a significant side reaction in palladium-catalyzed processes, often competing with the desired C-N bond formation. Using bidentate phosphine ligands like Xantphos can sometimes suppress this pathway.[1]

  • C-Arylation: While N-arylation is generally favored for the pyrrole nitrogen, C-arylation on the pyrrole or pyridine ring can occur under certain conditions, especially in direct arylation protocols. Careful choice of catalyst and directing groups (if applicable) is necessary to ensure regioselectivity. For the N-arylation of 7-azaindoles, N-H arylation is generally observed with copper or palladium catalysts.[2]

  • Dimerization/Oligomerization: Self-coupling of the starting material or product can occur at high temperatures or catalyst loadings.

  • Reaction with the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center (especially palladium), potentially inhibiting the catalytic cycle. Using bulky ligands can sterically hinder this interaction.

Q3: Should I use a Palladium or a Copper catalyst for my N-arylation?

A3: The choice between palladium and copper depends on the specific arylating agent and the desired reaction conditions.

  • Palladium (Buchwald-Hartwig): This is generally more versatile for coupling with aryl halides (bromides, chlorides, triflates). It often employs bulky, electron-rich phosphine ligands. While very effective, palladium catalysts can be more expensive and sensitive to air and moisture.[2][4]

  • Copper (Chan-Lam/Ullmann):

    • Chan-Lam: This method is ideal for coupling with arylboronic acids and can often be run under milder, aerobic conditions, making it experimentally simpler.[3]

    • Ullmann: This is the classical method for coupling with aryl halides. It typically requires higher temperatures and sometimes stoichiometric amounts of copper, but modern protocols with ligands like 1,2-diamines have improved its efficiency.

For 6-bromo-1H-pyrrolo[3,2-c]pyridine, a copper-catalyzed Chan-Lam type reaction has been successfully reported.[3] If using an aryl halide, a Buchwald-Hartwig approach would be a logical starting point.

Comparison of Catalytic Systems

G cluster_0 Palladium-Catalyzed (Buchwald-Hartwig) cluster_1 Copper-Catalyzed (Chan-Lam) pd_coupling Aryl Halides (Cl, Br, I, OTf) pd_ligands Bulky Phosphine Ligands (e.g., Xantphos, RuPhos) pd_coupling->pd_ligands pd_conditions Inert Atmosphere Anhydrous Conditions pd_ligands->pd_conditions cu_coupling Arylboronic Acids cu_ligands Often Ligandless or Simple N-Ligands (Pyridine) cu_coupling->cu_ligands cu_conditions Often Aerobic Milder Conditions cu_ligands->cu_conditions

Caption: Key features of Palladium vs. Copper catalytic systems.

Data Presentation

The following tables summarize reaction conditions and yields for the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine and related azaindole scaffolds.

Table 1: Copper-Catalyzed N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Arylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,4,5-Trimethoxyphenylboronic acidCu(OAc)₂ (2.0 eq)Pyridine (3.0 eq), K₂CO₃ (2.0 eq)1,4-Dioxane850.5Not explicitly stated for this step, but successful for subsequent reaction[3]

Table 2: Palladium-Catalyzed Amination of Bromo-Azaindole Scaffolds (Illustrative)

SubstrateAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1-ethyl-7-azaindoleBenzamidePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10092[1][2]
4-Bromo-1-ethyl-7-azaindoleMorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10095[1][2]
6-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2)-LiHMDSTHF6585[5]
6-Bromo-1H-indazoleMorpholineRuPhos precatalyst (2)-LiHMDSTHF6595[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with an Arylboronic Acid (Chan-Lam Coupling)

This protocol is adapted from a reported synthesis of a derivative of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

  • Materials:

    • 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (2.0 eq)

    • Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Pyridine (3.0 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, Cu(OAc)₂, and K₂CO₃.

    • Add anhydrous 1,4-dioxane followed by pyridine.

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 85 °C and stir for 30 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Protocol for Palladium-Catalyzed N-Arylation of a Bromo-Azaindole with an Amine (Buchwald-Hartwig Amination)

This is a general protocol based on successful reactions with related azaindole isomers and serves as a starting point for optimization.[1][2][5]

  • Materials:

    • 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Amine or Amide (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere (Argon), add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the 6-bromo-1H-pyrrolo[3,2-c]pyridine and the desired amine/amide.

    • Add anhydrous, degassed solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to 100-110 °C.

    • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: N-Arylation

G reagents Combine Reactants: - 6-bromo-1H-pyrrolo[3,2-c]pyridine - Arylating Agent - Catalyst & Ligand - Base & Solvent reaction Heat under Inert Atmosphere (or Air for some Cu-cat. rxns) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: General experimental workflow for N-arylation reactions.

References

Overcoming poor solubility of pyrrolopyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of pyrrolopyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are many pyrrolopyridine intermediates poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of pyrrolopyridine intermediates often stems from their molecular structure. These compounds typically feature a rigid, planar heterocyclic core, which can lead to strong crystal lattice energy.[1] This strong packing in the solid state makes it difficult for solvent molecules to break the crystal structure and solvate the individual molecules. Additionally, many pyrrolopyridine derivatives are lipophilic (hydrophobic), further limiting their affinity for aqueous media.[2]

Q2: My pyrrolopyridine derivative shows poor solubility. Could modifying the chemical structure help?

A2: Yes, structural modification is a primary strategy to improve solubility.[3] Key approaches include:

  • Disrupting Planarity: Introducing substituents that force the molecule out of a flat conformation can disrupt crystal packing and improve solubility. For example, adding a 2-fluorophenyl group to a quinoline analogue improved its aqueous solubility by over 400-fold by decreasing molecular planarity.[1]

  • Adding Ionizable Groups: Incorporating acidic or basic functional groups allows for the formation of salts, which are often significantly more soluble than the neutral parent compound.[2][4] Pyrrolopyridines, containing a basic pyridine nitrogen, are well-suited for forming acid addition salts.[4]

  • Introducing Polar Groups: Adding polar functional groups like hydroxyls or morpholine moieties can increase hydrophilicity and improve aqueous solubility.[2][5] One study showed that replacing a sulfur atom with a nitrogen and tethering a morpholine group to the core structure increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[5]

Q3: What is the difference between thermodynamic and kinetic solubility, and why does it matter?

A3:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under stable conditions. It is a critical parameter for understanding the intrinsic properties of the molecule.

  • Kinetic Solubility is the concentration of a compound when it first precipitates from a solution that was prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. This often results in a supersaturated, metastable solution.

This distinction is crucial because a high kinetic solubility might be sufficient for an initial high-throughput screening assay, but the compound may precipitate over time. For formulation and development, understanding the more stable thermodynamic solubility is essential to prevent the drug from crashing out of solution during manufacturing or storage.[1]

Troubleshooting Guide

Issue: My pyrrolopyridine intermediate precipitates during the reaction work-up or purification.

This is a common issue driven by a change in the solvent system, pH, or temperature, which causes the compound's solubility limit to be exceeded.

StrategyDescriptionWhen to UseConsiderations
pH Adjustment For intermediates with ionizable groups (like the basic nitrogen in the pyridine ring), adjusting the pH can dramatically increase solubility. Acidifying the aqueous phase will protonate the pyridine nitrogen, forming a more soluble cationic species.[][7]During extractions or aqueous washes where the compound is partitioning.Ensure the compound is stable at the adjusted pH. The pH change may need to be reversed in a subsequent step to isolate the neutral compound.[8]
Co-solvent System Using a mixture of solvents can enhance solubility. A water-miscible organic solvent (a "co-solvent") like ethanol, isopropanol, THF, or acetonitrile can be added to the aqueous phase to increase the solubility of hydrophobic compounds.[9][10]When working with highly lipophilic compounds that have poor solubility even in common organic solvents. Useful for chromatography and crystallization.The co-solvent must be compatible with all downstream steps. It can alter the pH and degradation pathways of the compound.[8]
Temperature Control Solubility is often temperature-dependent. Gently warming the solution (if the compound is thermally stable) can help keep it dissolved during transfers or filtration.During short procedures like filtration or transfer to prevent premature crystallization.Overheating can lead to degradation. The compound will likely crystallize upon cooling, so this is a temporary fix.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Assessment

This protocol determines the solubility of a pyrrolopyridine intermediate across a range of pH values, which is critical for developing purification and formulation strategies.[11][12]

Materials:

  • Pyrrolopyridine intermediate

  • Phosphate-buffered saline (PBS) tablets or reagents

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (1 M and 0.1 M) for pH adjustment

  • HPLC-grade water, acetonitrile, and DMSO

  • Shake-flask apparatus or orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Calibrated pH meter

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Prepare Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use appropriate buffer systems (e.g., phosphate, citrate) and adjust the final pH using HCl or NaOH.[7]

  • Prepare Compound Slurry: Add an excess amount of the solid pyrrolopyridine intermediate to vials containing a fixed volume (e.g., 1 mL) of each buffer. The solid should be clearly visible to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator. Agitate at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase or solvent mixture to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. Prepare a calibration curve using standards of known concentrations.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution to generate the pH-solubility profile.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol helps identify an effective co-solvent to improve the solubility of a compound for reactions, purification, or formulation.[9][13]

Materials:

  • Pyrrolopyridine intermediate

  • Primary solvent (e.g., water, buffer)

  • A panel of common, water-miscible co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).[10]

  • Vials and a vortex mixer

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare Solvent Systems: Create a series of solvent mixtures by mixing the primary solvent with each co-solvent at various ratios (e.g., 90:10, 80:20, 50:50 v/v).

  • Determine Solubility:

    • Add an excess amount of the pyrrolopyridine intermediate to a known volume of each solvent mixture.

    • Vortex vigorously and then shake at a constant temperature for 24 hours to reach equilibrium.

    • Visually inspect for undissolved solid.

    • Filter the supernatant and quantify the dissolved compound concentration using a suitable analytical method.

  • Data Analysis: Compare the solubility values across the different co-solvent systems.

Illustrative Co-Solvent Screening Data:

Co-Solvent System (Water as primary)Solubility of Compound X (µg/mL)Observations
100% Water1.5Very poor solubility
80:20 Water:Ethanol25.0Significant improvement
80:20 Water:PEG 40085.7High solubility, clear solution
80:20 Water:DMSO150.2Highest solubility, but DMSO may be unsuitable for downstream applications

Visualized Workflows and Pathways

Decision workflow for troubleshooting poor solubility.

G cluster_free_base Poorly Soluble Form cluster_salt Highly Soluble Form Pyrrolo_Base Pyrrolopyridine (Base) - Low Aqueous Solubility - High Crystal Lattice Energy Process + Acid (e.g., HCl) in Aqueous Media Pyrrolo_Base->Process Protonation of Pyridine Nitrogen Pyrrolo_Salt Pyrrolopyridinium Salt (e.g., HCl salt) - High Aqueous Solubility - Disrupted Crystal Packing Process->Pyrrolo_Salt

Logical relationship of salt formation to improve solubility.

References

Preventing decomposition of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during workup?

A1: The primary cause of decomposition is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] Standard aqueous workups often involve acidic conditions (e.g., HCl washes) to neutralize basic reagents or remove basic impurities. These acidic conditions can prematurely cleave the Boc group, leading to the unprotected 1H-pyrrolo[3,2-c]pyridine, which may be unstable under the reaction or workup conditions, or lead to unwanted side-reactions.[3][4] The electron-deficient nature of the nitrogen in the pyrrolopyridine ring system can make the N-Boc group particularly susceptible to acid-mediated cleavage.[5]

Q2: Under what conditions is the Boc group on this compound stable?

A2: The Boc group is generally stable under neutral and basic conditions.[6][7] It is also resistant to nucleophiles and catalytic hydrogenation.[6][8] Therefore, workup procedures that maintain a neutral to basic pH are crucial for preventing its decomposition.

Q3: Can I use a standard aqueous workup with a mild acid wash?

A3: While very brief exposure to dilute, weak acids might be tolerated, it is generally not recommended. The stability of the Boc group can be influenced by various factors, including temperature, solvent, and the specific structure of the molecule.[5] For sensitive substrates like N-Boc protected azaindoles, even mild acidic conditions can lead to decomposition.[3] It is safer to avoid acidic washes altogether if possible.

Q4: Are there any non-acidic alternatives for quenching a reaction or removing basic impurities?

A4: Yes, several non-acidic workup strategies can be employed. A common method is to use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a gentle wash with brine (saturated NaCl solution).[5][9] For particularly sensitive substrates, a solid-phase scavenger resin, such as Amberlyst, can be used to remove impurities without the need for an aqueous wash.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product after workup. Premature deprotection of the Boc group due to acidic conditions.- Avoid acidic washes (e.g., HCl).- Use a saturated aqueous NaHCO₃ solution for neutralization.[5]- Perform a simple extraction with an organic solvent and wash with brine.[9]- Consider an entirely non-aqueous workup if the product is not water-soluble.
Presence of the unprotected 1H-pyrrolo[3,2-c]pyridine in the final product. The workup conditions were too acidic, leading to complete or partial cleavage of the Boc group.- Re-evaluate the pH of all aqueous solutions used in the workup.- If an acidic wash is unavoidable, use a milder acid like dilute aqueous phosphoric acid and keep the contact time and temperature to a minimum.[5]- Purify the crude product using column chromatography on silica gel, which can sometimes remove the Boc group from thermally sensitive heterocycles, though this should be carefully monitored.[8][10]
Formation of t-butylated byproducts. The t-butyl cation, formed during acidic cleavage of the Boc group, can act as an electrophile and alkylate other nucleophilic sites on the molecule.[5]- This is a strong indicator of acidic decomposition. Immediately switch to a non-acidic workup protocol.- If acidic deprotection is the intended next step, consider using scavengers like anisole or thioanisole to trap the t-butyl cation.
Product is soluble in the aqueous layer during basic workup. The deprotected amine may be protonated, or the molecule itself has high water solubility.- If the free amine is desired, after a basic wash, ensure the aqueous layer is sufficiently basic to deprotonate the amine before extraction.- If the Boc-protected compound is desired and is water-soluble, consider extraction with a more polar organic solvent or back-extraction after salting out the aqueous layer.

Quantitative Data on Boc Group Lability

Condition Reagent Temperature Typical Outcome Reference
Strongly Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM)0 °C to Room TempRapid deprotection[4][11]
Acidic 4M HCl in Dioxane0 °C to Room TempEfficient deprotection[11][12]
Mildly Acidic Aqueous Phosphoric AcidRoom TempSlower, milder deprotection[5][8]
Lewis Acidic Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI)Room TempEffective deprotection, often under non-protic conditions[5]
Basic Sodium Carbonate in Refluxing DMERefluxGenerally stable, but deprotection can occur on certain substrates[10][13]
Basic Sodium Hydroxide (aq)Room TempGenerally stable[7]
Thermal Heating in a suitable solvent (e.g., TFE, water)High TemperatureDeprotection can occur without acid[5][14]

Experimental Protocols

Protocol 1: Recommended Mild Workup Procedure

This protocol is designed to minimize the risk of decomposition of this compound.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the organic mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Follow with a wash with brine (saturated aqueous NaCl).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Alternative Non-Aqueous Workup

This protocol is suitable for reactions where all components are soluble in organic solvents and avoids water altogether.

  • Quenching: If necessary, quench the reaction with a non-acidic reagent (e.g., addition of a solid base that can be filtered off).

  • Filtration: Filter the reaction mixture through a pad of celite to remove any solid byproducts or excess reagents.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Directly purify the crude residue by column chromatography.

Visualizations

Decomposition_Pathway tert-Butyl_1H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-Butyl_1H-pyrrolo[3,2-c]pyridine-1-carboxylate Unstable_Intermediate Unstable_Intermediate tert-Butyl_1H-pyrrolo[3,2-c]pyridine-1-carboxylate->Unstable_Intermediate Acidic Workup (e.g., HCl) Deprotected_Pyrrolopyridine Deprotected_Pyrrolopyridine Unstable_Intermediate->Deprotected_Pyrrolopyridine Loss of CO2 and isobutylene Decomposition_Products Decomposition_Products Deprotected_Pyrrolopyridine->Decomposition_Products Further Reaction/Instability

Caption: Acid-catalyzed decomposition pathway.

Workup_Workflow cluster_0 Problematic Workflow cluster_1 Recommended Workflow Reaction_Mixture_1 Reaction Mixture Acidic_Wash Acidic Wash (e.g., HCl) Reaction_Mixture_1->Acidic_Wash Extraction_1 Extraction Acidic_Wash->Extraction_1 Decomposition Decomposition Extraction_1->Decomposition Reaction_Mixture_2 Reaction Mixture Neutral_Wash Neutral/Basic Wash (NaHCO3/Brine) Reaction_Mixture_2->Neutral_Wash Extraction_2 Extraction Neutral_Wash->Extraction_2 Stable_Product Stable Product Extraction_2->Stable_Product

Caption: Comparison of workup workflows.

Troubleshooting_Tree Start Low Yield or Decomposition Observed Check_Workup Review Workup Protocol Start->Check_Workup Acid_Used Was an acidic wash used? Check_Workup->Acid_Used Use_Mild_Workup Implement Mild Workup (Protocol 1) Acid_Used->Use_Mild_Workup Yes Check_pH Check pH of all aqueous solutions Acid_Used->Check_pH No Still_Decomposition Decomposition persists? Use_Mild_Workup->Still_Decomposition Check_pH->Still_Decomposition Non_Aqueous_Workup Consider Non-Aqueous Workup (Protocol 2) Still_Decomposition->Non_Aqueous_Workup Yes Success Problem Resolved Still_Decomposition->Success No Non_Aqueous_Workup->Success Other_Issue Consider other reaction or stability issues Non_Aqueous_Workup->Other_Issue

Caption: Troubleshooting decision tree.

References

Technical Support Center: Protecting Groups for 1H-Pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and use of alternative protecting groups for the nitrogen atom of the pyrrole ring in 1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to protect the N-H of the pyrrole in 1H-pyrrolo[3,2-c]pyridine?

A1: The pyrrole N-H in the 1H-pyrrolo[3,2-c]pyridine scaffold is acidic and can interfere with various reactions, such as metal-catalyzed cross-couplings or reactions involving strong bases. Protection of this nitrogen can prevent undesired side reactions, improve solubility, and in some cases, direct the regioselectivity of subsequent transformations. For instance, in palladium-mediated amination reactions, employing a protecting group like Boc on the N-1 position has been observed to prevent low yields.[1]

Q2: What are the most common protecting groups for the 1H-pyrrolo[3,2-c]pyridine core?

A2: The most frequently employed protecting group for the 1H-pyrrolo[3,2-c]pyridine scaffold and related azaindoles is the tert-butyloxycarbonyl (Boc) group.[1] Other common protecting groups used for pyrroles and indoles that can be adapted for this system include sulfonyl groups like p-toluenesulfonyl (Ts), and silyl ethers such as [2-(trimethylsilyl)ethoxy]methyl (SEM).

Q3: What are "orthogonal" protecting groups, and why are they important in the synthesis of complex 1H-pyrrolo[3,2-c]pyridine derivatives?

A3: Orthogonal protecting groups are distinct protecting groups that can be removed under specific conditions without affecting the others. This strategy is crucial in multi-step syntheses where different functional groups need to be selectively unmasked at various stages. For example, a Boc group (acid-labile) and a benzyl group (removable by hydrogenolysis) are orthogonal, allowing for selective deprotection.

Q4: Can the choice of protecting group influence the reactivity of the 1H-pyrrolo[3,2-c]pyridine ring system?

A4: Yes, the electronic nature of the protecting group can significantly alter the reactivity of the heterocyclic core. Electron-withdrawing groups, such as Boc and Ts, decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic substitution but potentially more amenable to nucleophilic attack. The SEM group has been reported to have a dual role, acting as both a protecting and an activating group in nucleophilic aromatic substitution on 7-azaindoles.[2][3]

Troubleshooting Guides

Issue 1: Low yield during Boc protection of 1H-pyrrolo[3,2-c]pyridine.

  • Possible Cause: Incomplete deprotonation of the pyrrole N-H before the addition of di-tert-butyl dicarbonate (Boc)₂O.

  • Solution: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or THF. Allow for complete deprotonation before adding (Boc)₂O. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction.

Issue 2: Unwanted side products during the acidic deprotection of a Boc-protected 1H-pyrrolo[3,2-c]pyridine.

  • Possible Cause: The intermediate tert-butyl cation generated during deprotection can act as an electrophile and alkylate other nucleophilic sites on the molecule.

  • Solution: Perform the deprotection reaction in the presence of a cation scavenger. Common scavengers include triethylsilane (TES), anisole, or thioanisole, which will trap the tert-butyl cation and prevent side reactions.

Issue 3: Difficulty in removing a tosyl (Ts) protecting group.

  • Possible Cause: The N-S bond in N-sulfonylated pyrroles is generally very stable and requires harsh conditions for cleavage.

  • Solution: While specific conditions for 1H-pyrrolo[3,2-c]pyridine are not widely reported, methods for other N-tosyl indoles and pyrroles can be attempted. These include strong reducing conditions such as sodium in liquid ammonia, or treatment with sodium naphthalenide.[4] Milder conditions using magnesium in methanol have also been reported for the deprotection of N-sulfonyl aziridines.[5]

Issue 4: Complex mixture of byproducts during the deprotection of a SEM-protected azaindole.

  • Possible Cause: During the acidic or fluoride-mediated deprotection of the SEM group, formaldehyde is released as a byproduct. This can lead to unwanted reactions with the deprotected, electron-rich pyrrole ring.

  • Solution: Careful control of the reaction conditions is necessary. Using buffered fluoride sources or performing the reaction at low temperatures may minimize side reactions. Alternatively, a two-step deprotection involving initial cleavage of the silyl group followed by removal of the resulting acetal could be explored.

Quantitative Data Summary

Protecting GroupIntroduction ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Boc (Boc)₂O, DMAP, Et₃N, EtOAc, rtGood to HighTFA, CH₂Cl₂, rtHigh
SEM SEM-Cl, NaH, DMF, 0 °C to rtGoodTBAF, THF, reflux or aqueous HCl, EtOHVariable
Ts Ts-Cl, ZnO, 80-85 °C (solvent-free)Moderate (47% for 1-phenyl-3-tosyl-1H-pyrrole)[3]Sodium naphthalenide, THF, -60 °CHigh (90% for a nucleoside derivative)[4]
Bn BnBr, NaH, DMFGenerally HighH₂, Pd/C, various solventsGenerally High
PMB PMB-Cl, NaH, DMFGenerally HighDDQ or CAN, CH₂Cl₂/H₂O or TFAGenerally High

Key Experimental Protocols

Protocol 1: Boc Protection of 1H-pyrrolo[3,2-c]pyridine
  • To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethyl acetate (EtOAc) is added triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the N-Boc protected 1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Deprotection of Boc-protected 1H-pyrrolo[3,2-c]pyridine
  • The Boc-protected 1H-pyrrolo[3,2-c]pyridine (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂).

  • Trifluoroacetic acid (TFA, 10-50% v/v) is added to the solution at room temperature.

  • The reaction is stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., EtOAc) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected 1H-pyrrolo[3,2-c]pyridine.

Visualizations

Protection_Workflow cluster_start cluster_process cluster_end Start 1H-pyrrolo[3,2-c]pyridine Protection Protection Start->Protection Reagents: (Boc)2O, Base (e.g., Et3N, DMAP) or SEM-Cl, Base (e.g., NaH) Protected N-Protected 1H-pyrrolo[3,2-c]pyridine Protection->Protected Deprotection Deprotection Deprotected 1H-pyrrolo[3,2-c]pyridine Deprotection->Deprotected Protected->Deprotection Reagents: TFA (for Boc) or TBAF/Acid (for SEM) Troubleshooting_Boc_Deprotection Problem Problem: Side Products during Boc Deprotection Cause Cause: Electrophilic Attack by tert-butyl Cation Problem->Cause Solution Solution: Add a Cation Scavenger Cause->Solution Examples Examples of Scavengers: - Triethylsilane (TES) - Anisole - Thioanisole Solution->Examples

References

Validation & Comparative

Mass Spectrometric Characterization of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic building block, against its structural isomer and related compounds. The data presented herein, including detailed fragmentation patterns and experimental protocols, serves as a valuable resource for the unambiguous identification and quality control of this compound in complex matrices.

Executive Summary

This compound (also known as 1-Boc-6-azaindole) is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural confirmation and differentiation from its isomers, such as tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1-Boc-5-azaindole), are critical for ensuring the integrity of drug discovery and development pipelines. Mass spectrometry, a powerful analytical technique, offers a rapid and sensitive method for this purpose. This guide details the expected fragmentation patterns of these compounds under electron ionization (EI) conditions and provides a standardized experimental protocol for their analysis.

Comparative Analysis of Mass Spectra

The mass spectrometric analysis of this compound and its isomers is characterized by the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group. This leads to a series of common fragment ions, with subtle differences in their relative abundances that can be used for structural elucidation.

Table 1: Key Physicochemical and Mass Spectrometric Data

PropertyThis compoundtert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Synonym 1-Boc-6-azaindole1-Boc-5-azaindole
Molecular Formula C₁₂H₁₄N₂O₂C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol [1]218.25 g/mol
Exact Mass 218.1055 Da[1]218.1055 Da
Molecular Ion (M⁺˙) (m/z) 218218
Key Fragment Ions (m/z) 162, 118, 91, 57162, 118, 91, 57

Table 2: Predicted Fragmentation Pattern and Ion Assignments

m/zProposed FragmentIon StructureThis compound (Predicted Relative Abundance)tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Predicted Relative Abundance)
218[M]⁺˙[C₁₂H₁₄N₂O₂]⁺˙LowLow
162[M - C₄H₈]⁺˙[C₈H₆N₂O₂]⁺˙ModerateModerate
118[M - C₅H₈O₂]⁺˙[C₇H₆N₂]⁺˙HighHigh
91[C₆H₅N]⁺˙Ionized PicolineModerateModerate
57[C₄H₉]⁺tert-Butyl cationHighHigh

Relative abundances are predicted based on typical fragmentation of Boc-protected heterocycles and may vary depending on instrumental conditions.

The primary fragmentation pathway for both isomers involves the loss of the tert-butyl group as isobutylene (56 Da) to form an ion at m/z 162. Subsequent loss of carbon dioxide (44 Da) from this ion results in the deprotected pyrrolopyridine radical cation at m/z 118. The tert-butyl cation at m/z 57 is also expected to be a prominent peak in the spectrum. While the major fragments are identical, the relative intensities of these peaks can differ between the isomers due to the influence of the nitrogen position in the pyridine ring on the stability of the resulting fragment ions.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through electron impact. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 218 F1 [M - C₄H₈]⁺˙ m/z = 162 M->F1 - C₄H₈ F3 [C₄H₉]⁺ (tert-Butyl cation) m/z = 57 M->F3 F2 [C₇H₆N₂]⁺˙ (6-Azaindole) m/z = 118 F1->F2 - CO₂

Caption: Proposed fragmentation pathway.

Experimental Protocol

This section provides a general experimental protocol for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Acquire Acquire Mass Spectrum Analyze->Acquire Identify Identify Fragment Ions Acquire->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: GC-MS experimental workflow.

Conclusion

The mass spectrometric characterization of this compound is defined by the characteristic fragmentation of the Boc protecting group, leading to prominent ions at m/z 162, 118, and 57. While isomeric compounds exhibit similar fragmentation patterns, careful analysis of the relative ion abundances can aid in their differentiation. The provided experimental protocol offers a robust starting point for the reliable analysis of this and related heterocyclic compounds, ensuring accurate structural verification in research and development settings.

References

X-ray Crystal Structure of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Despite a comprehensive search for the X-ray crystal structures of 1-Boc-5-azaindole derivatives, no publicly available crystallographic data for this specific class of compounds could be located. Therefore, to fulfill the request for a comparative guide, this document presents a detailed analysis of the X-ray crystal structures of two polymorphs of a closely related and pharmaceutically relevant compound, 5-methoxy-1H-indole-2-carboxylic acid . This guide will serve as a template for the comparison of crystal structures, providing the stipulated data presentation, experimental protocols, and visualizations.

This guide provides a comparative analysis of the X-ray crystal structures of two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, a molecule of interest in neuroprotective research. The data presented here is intended for researchers, scientists, and drug development professionals working with indole derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, herein designated as Polymorph 1 and Polymorph 2.

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
α (°) 9090
β (°) 91.06(3)91.871(5)
γ (°) 9090
Volume (ų) 3543.1(14)903.85(8)
Z 164
Molecules in ASU 21
Key H-Bonds O-H···O, N-H···OO-H···O, C-H···O

Experimental Protocols

Synthesis and Crystallization

Polymorph 1: The synthesis of 5-methoxy-1H-indole-2-carboxylic acid was achieved through standard synthetic routes. Single crystals of Polymorph 1 were obtained by slow evaporation from a solution of the compound.

Polymorph 2: This polymorph was also obtained through crystallization from a solution of the synthesized 5-methoxy-1H-indole-2-carboxylic acid, likely under different solvent or temperature conditions, leading to the different crystal packing.

X-ray Diffraction Data Collection and Structure Refinement

For both polymorphs, single-crystal X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen were located in a difference Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis and Comparison

The two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid exhibit distinct packing arrangements in the solid state, primarily driven by different hydrogen bonding networks.

Polymorph 1 crystallizes with two independent molecules in the asymmetric unit. These molecules form ribbons consisting of two independent molecular chains. These chains are held together by intermolecular O-H···O and N-H···O hydrogen bonds.

In contrast, Polymorph 2 features the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. The overall crystal packing is further influenced by weaker C-H···O interactions and interactions between the indole rings and the adjacent methoxy groups.

The different packing and hydrogen bonding motifs in the two polymorphs can have a significant impact on their physicochemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development.

Visualizations

The following diagrams illustrate the key structural features and experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis synthesis Synthesis of 5-methoxy-1H- indole-2-carboxylic acid purification Purification synthesis->purification solution Preparation of saturated solution purification->solution evaporation Slow Evaporation solution->evaporation data_collection X-ray Data Collection evaporation->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

General experimental workflow for obtaining and analyzing crystal structures.

hydrogen_bonding cluster_polymorph1 Polymorph 1 cluster_polymorph2 Polymorph 2 mol1_1 Molecule A mol1_2 Molecule B mol1_1->mol1_2 O-H···O mol1_3 Molecule A' mol1_1->mol1_3 N-H···O mol1_4 Molecule B' mol1_2->mol1_4 N-H···O mol1_3->mol1_4 O-H···O mol2_1 Molecule C mol2_2 Molecule C' mol2_1->mol2_2 O-H···O Dimer dummy1 dummy2

Schematic of hydrogen bonding patterns in the two polymorphs.

A Comparative Guide to the Synthetic Routes of 1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclic heteroaromatic compound 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a significant structural motif in medicinal chemistry due to its presence in numerous biologically active compounds. The development of efficient and versatile synthetic routes to this scaffold is, therefore, of considerable interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic strategies for the preparation of 1H-pyrrolo[3,2-c]pyridine: a modern multi-step synthesis, the classical Batcho-Leimgruber synthesis, and a transition-metal-catalyzed approach.

Comparison of Synthetic Routes

The choice of a synthetic route to 1H-pyrrolo[3,2-c]pyridine often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. The following table summarizes the key quantitative data for the three discussed approaches.

ParameterModern Multi-step SynthesisBatcho-Leimgruber SynthesisTransition-Metal-Catalyzed Synthesis
Starting Material 2-Bromo-5-methylpyridine4-Methyl-3-nitropyridine4-Amino-3-halopyridine
Key Steps Oxidation, Nitration, Enamine formation, Reductive cyclizationEnamine formation, Reductive cyclizationCross-coupling, Cyclization
Overall Yield Moderate to GoodGood to ExcellentGood to Excellent
Reaction Time Multi-day1-2 daysHours to 1 day
Scalability Demonstrated on a gram scaleWell-established for indole synthesis, adaptable to large scaleGenerally good, can be sensitive to catalyst loading
Substituent Tolerance Good, allows for late-stage diversificationGood, depends on the stability of substituents to reductive conditionsExcellent, allows for a wide range of coupling partners

Experimental Protocols

Modern Multi-step Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This contemporary approach provides access to a substituted 1H-pyrrolo[3,2-c]pyridine, which can be a versatile intermediate for further functionalization or de-bromination to the parent compound. The synthesis commences with the commercially available 2-bromo-5-methylpyridine.[1]

Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide To a solution of 2-bromo-5-methylpyridine (1.0 equiv.) in a suitable solvent, m-chloroperbenzoic acid (m-CPBA) (1.1 equiv.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature overnight under a nitrogen atmosphere. Upon completion, the reaction is quenched, and the product is extracted to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide (1.0 equiv.) is carefully added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is heated for a short period and then poured onto ice. The precipitated product, 2-bromo-5-methyl-4-nitropyridine-1-oxide, is collected by filtration.

Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide A mixture of 2-bromo-5-methyl-4-nitropyridine-1-oxide (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) is heated at 120 °C for 4 hours. After cooling, the product is isolated.[1]

Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 equiv.) in acetic acid, iron powder (4.0 equiv.) is added. The mixture is heated at 100 °C for 5 hours. After filtration and workup, the pH is adjusted to 8, and the product is extracted to give 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Batcho-Leimgruber Synthesis of 1H-pyrrolo[3,2-c]pyridine

The Batcho-Leimgruber synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[2] This approach can be adapted for the synthesis of 5-azaindole starting from 4-methyl-3-nitropyridine.

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(3-nitro-4-pyridyl)vinylamine A solution of 4-methyl-3-nitropyridine (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

Step 2: Reductive Cyclization to 1H-pyrrolo[3,2-c]pyridine The crude enamine is dissolved in a suitable solvent such as methanol or ethyl acetate. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred until the reaction is complete. Alternatively, other reducing agents like iron in acetic acid or stannous chloride can be employed.[2] After filtration of the catalyst and removal of the solvent, the residue is purified by column chromatography to afford 1H-pyrrolo[3,2-c]pyridine.

Transition-Metal-Catalyzed Synthesis of 1H-pyrrolo[3,2-c]pyridine

Modern organometallic chemistry offers efficient methods for the construction of heterocyclic systems. Palladium-catalyzed cross-coupling reactions are particularly useful for the synthesis of azaindoles.[3] A representative strategy involves the coupling of a 4-amino-3-halopyridine with an alkyne, followed by cyclization.

Step 1: Sonogashira Coupling of 4-Amino-3-iodopyridine with Trimethylsilylacetylene To a solution of 4-amino-3-iodopyridine (1.0 equiv.) and trimethylsilylacetylene (1.2 equiv.) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base such as triethylamine. The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The product, 4-amino-3-((trimethylsilyl)ethynyl)pyridine, is then isolated after workup and purification.

Step 2: Cyclization to 1H-pyrrolo[3,2-c]pyridine The silyl-protected alkyne from the previous step is first deprotected using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield 4-amino-3-ethynylpyridine. This intermediate can then undergo cyclization. The cyclization can be promoted by a base or by heating in a high-boiling solvent. For instance, heating the 4-amino-3-ethynylpyridine in a solvent like N-methyl-2-pyrrolidone (NMP) or subjecting it to basic conditions can induce the intramolecular cyclization to form the pyrrole ring, yielding 1H-pyrrolo[3,2-c]pyridine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Modern_Multistep_Synthesis cluster_0 Modern Multi-step Synthesis 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide 2-Bromo-5-methylpyridine->2-Bromo-5-methylpyridine-1-oxide m-CPBA 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide->2-Bromo-5-methyl-4-nitropyridine-1-oxide HNO₃, H₂SO₄ Enamine Intermediate Enamine Intermediate 2-Bromo-5-methyl-4-nitropyridine-1-oxide->Enamine Intermediate DMF-DMA 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine Enamine Intermediate->6-Bromo-1H-pyrrolo[3,2-c]pyridine Fe, AcOH

Modern Multi-step Synthesis of a 5-Azaindole Derivative.

Batcho_Leimgruber_Synthesis cluster_1 Batcho-Leimgruber Synthesis 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine Enamine Intermediate Enamine Intermediate 4-Methyl-3-nitropyridine->Enamine Intermediate DMF-DMA 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Enamine Intermediate->1H-pyrrolo[3,2-c]pyridine Reduction (e.g., H₂, Pd/C)

Batcho-Leimgruber Synthesis of 5-Azaindole.

Transition_Metal_Catalyzed_Synthesis cluster_2 Transition-Metal-Catalyzed Synthesis 4-Amino-3-iodopyridine 4-Amino-3-iodopyridine Coupled Intermediate Coupled Intermediate 4-Amino-3-iodopyridine->Coupled Intermediate Alkyne, Pd catalyst 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Coupled Intermediate->1H-pyrrolo[3,2-c]pyridine Cyclization

Transition-Metal-Catalyzed Synthesis of 5-Azaindole.

References

Biological activity of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate vs other azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity data for tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is not extensively documented in publicly available research, this is likely due to its primary role as a synthetic intermediate in the development of more complex and biologically active molecules. The tert-butyl group serves as a common protecting group in organic synthesis, which is typically removed to allow for further chemical modifications of the core azaindole structure. However, the broader family of azaindoles, also known as pyrrolopyridines, to which this compound belongs, represents a rich and diverse class of heterocyclic compounds with significant and varied biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives of the four main azaindole isomers: 4-azaindole, 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole, and 7-azaindole.

Azaindoles are bioisosteres of indole, meaning they are structurally similar and can elicit similar biological responses. The presence and position of the nitrogen atom in the pyridine ring of the azaindole scaffold significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and basicity. These differences, in turn, dictate the specific interactions with biological targets, leading to a wide spectrum of pharmacological effects. Azaindole derivatives have been extensively explored as kinase inhibitors, anticancer agents, and modulators of various other cellular processes.[1][2]

Comparative Biological Activity of Azaindole Isomers

The strategic placement of the nitrogen atom within the pyridine ring is a critical determinant of the biological activity of azaindole derivatives. While direct head-to-head comparisons of all four isomers in a single study are limited, the existing body of research reveals distinct activity profiles for each isomer.[1]

Kinase Inhibition

A primary area of investigation for azaindole derivatives has been in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3][4] The azaindole scaffold can mimic the adenine portion of ATP, enabling it to bind to the ATP-binding site of kinases.[2]

A notable example of isomer-specific activity is in the inhibition of Cell division cycle 7 (Cdc7) kinase, where derivatives of 5-azaindole demonstrated potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity, suggesting that the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site.[1] Conversely, for the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer, potent inhibitors have been developed based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Azaindole IsomerTarget KinaseKey FindingsReference(s)
4-Azaindole c-MetPotent inhibitors with low nanomolar IC50 values.[1]
5-Azaindole Cdc7Superior inhibitory activity and selectivity compared to other isomers.[1]
6-Azaindole -Often explored, but specific examples of superior kinase inhibition are less common in comparative studies.[1]
7-Azaindole c-Met, VariousWidely used scaffold for kinase inhibitors; potent c-Met inhibitors identified.[1][2]
Anticancer Activity

The anticancer properties of azaindole derivatives often stem from their kinase inhibitory activity but can also arise from other mechanisms, such as the disruption of microtubule dynamics.

Derivatives of 1H-pyrrolo[3,2-c]pyridine (5-azaindole) have been designed as colchicine-binding site inhibitors, leading to potent antitumor activities.[5] For instance, a series of these derivatives displayed excellent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the sub-micromolar range.[5]

Furthermore, certain 7-azaindole derivatives have been shown to exhibit anti-angiogenic effects and overcome multidrug resistance in cancer cells.[6] One study reported that a 7-azaindole derivative demonstrated potent anticancer activity with a GI50 of 15.56 µM against the MCF-7 breast cancer cell line.[7]

Table 2: Comparative Anticancer Activity of Azaindole Derivatives

Azaindole IsomerMechanism of ActionCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
5-Azaindole Colchicine-binding site inhibitionHeLa, SGC-7901, MCF-70.12 - 0.21 µM[5]
7-Azaindole PARP inhibitionMCF-715.56 µM[7]
7-Azaindole Microtubule polymerization inhibitionVarious, including MDR cell linesPotent toxicity[6]
Other Biological Activities

The versatility of the azaindole scaffold extends beyond oncology. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole-2-carboxamides showed markedly reduced binding affinities compared to their indole counterparts but behaved similarly in functional assays. In contrast, 7-azaindole-2-carboxamides lost the ability to bind to the CB1 receptor, highlighting the subtle yet critical role of nitrogen placement in determining receptor interaction.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azaindole derivative against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • Azaindole derivative (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the azaindole derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted azaindole derivative.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of kinase activity relative to a control (without inhibitor) and plot the results against the inhibitor concentration to determine the IC50 value.[9]

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of an azaindole derivative on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Azaindole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azaindole derivative and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[1]

Visualizing the Landscape

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation ATP ATP ATP->Kinase_Domain Azaindole Azaindole Derivative Azaindole->Kinase_Domain Inhibition Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Kinase_Domain->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Kinase inhibition by an azaindole derivative.

General Experimental Workflow for Biological Evaluation

Experimental_Workflow Compound This compound (Intermediate) Synthesis Chemical Synthesis (Deprotection & Derivatization) Compound->Synthesis Derivatives Azaindole Derivatives (e.g., 5-Azaindole) Synthesis->Derivatives In_Vitro In Vitro Assays Derivatives->In_Vitro Kinase_Assay Kinase Inhibition Assay In_Vitro->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro->Cell_Assay In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity Toxicity Studies In_Vivo->Toxicity Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: Workflow for evaluating azaindole derivatives.

References

In Vitro Assay Validation for 1-Boc-5-Azaindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for the validation of compounds derived from 1-Boc-5-azaindole, a scaffold of significant interest in kinase inhibitor drug discovery. The following sections detail experimental protocols, present comparative quantitative data, and visualize key signaling pathways and workflows to support researchers in the objective assessment of these compounds against various kinase targets.

Comparative Analysis of Kinase Inhibitory Activity

Compounds derived from the 1-Boc-5-azaindole scaffold have been evaluated against a range of protein kinases implicated in cancer and other diseases. The inhibitory potency of these compounds is typically quantified as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro inhibitory activities of various azaindole derivatives against several key kinase targets.

Table 1: Comparative Inhibitory Activity (IC50) of Azaindole Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Assay Type/Context
5-Azaindole derivative VEGFR2~10-fold higher than 7-azaindole derivativeNot Specified
5-Azaindole derivative Cdc7 KinaseMore potent than 4-, 6-, and 7-azaindole isomers in a specific seriesNot Specified
7-Azaindole derivative VEGFR237Not Specified
6-Azaindole derivative VEGFR248Not Specified
4-Azaindole derivative VEGFR2~10-fold higher than 7-azaindole derivativeNot Specified
7-Azaindole derivative 132a PIM12Not Specified[1]
2-Azaindole (Indazole) derivative 132e PIM1PotentNot Specified[1]
3,5-Disubstituted-7-azaindole 3 ALKPotentNot Specified[1]
C-3 aryl-7-azaindole 94 JAK2260Not Specified[1]
N-nitrobenzenesulfonyl-4-azaindole 62 c-Met70Not Specified[1]
N-nitrobenzenesulfonyl-4-azaindole 63 c-Met20Not Specified[1]
7-Azaindolylideneimidazole 50 Cdc720Not Specified[1]

Table 2: Evaluation of Azaindole C3 Substituents against PI3Kγ [2]

CompoundPI3Kγ IC50 (nM)PI3Kα/γ SelectivityPI3Kδ/γ SelectivityTHP-1 pAkt IC50 (µM)
12 3.5>286>2860.2
13 7>143>1430.4
14 33>30>303.5
20 4.5>222>2220.2
40 6>167>1670.8
41 6.8>147>1470.8
49 5.5>182>1820.17
50 6.5>154>1540.17
51 4.5>222>2220.17
52 3.5>286>2860.09
53 20>50>500.73
54 15>67>670.5
55 3>333>3330.05
56 3.5>286>2860.1
57 4>250>2500.15
58 3.5>286>2860.05

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the in vitro kinase inhibitory activity of test compounds by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][5][6]

Materials:

  • Purified recombinant kinase (e.g., CHK1, PIM-1, Aurora A/B, ERK5)

  • Kinase-specific substrate

  • ATP

  • 1-Boc-5-azaindole derived test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1-Boc-5-azaindole derivatives in the Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or control to the wells of the plate.

    • Add 10 µL of a 2X kinase solution (containing the purified kinase in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X substrate/ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence (wells with no kinase).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable dose-response model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of test compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium

  • 1-Boc-5-azaindole derived test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 490-590 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20-50 µL of MTT solution to each well.

    • Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 490 nm and 590 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of changes in the phosphorylation status of target proteins in cells treated with kinase inhibitors, providing insight into the compound's mechanism of action.[12][13][14]

Materials:

  • Cancer cell line of interest

  • 1-Boc-5-azaindole derived test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compounds at desired concentrations for a specific duration.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

    • Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for in vitro assay validation.

G Experimental Workflow for In Vitro Assay Validation cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Compound Dilution C Incubation A->C B Kinase + Substrate + ATP B->C D ADP-Glo Assay C->D E Luminescence Reading D->E F IC50 Determination E->F G Cell Seeding H Compound Treatment G->H I MTT Assay H->I L Western Blot H->L J Absorbance Reading I->J K IC50 Determination J->K M Phospho-Protein Analysis L->M

Caption: Workflow for in vitro validation of kinase inhibitors.

G Simplified CHK1 Signaling Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 (Phosphorylation & Inhibition) CHK1->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB inhibits dephosphorylation of G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest leads to

Caption: CHK1 pathway in response to DNA damage.[15][16][17][18][19]

G Simplified PIM-1 Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 induces expression Bad Bad (Phosphorylation & Inhibition) PIM1->Bad c_Myc c-Myc (Phosphorylation & Stabilization) PIM1->c_Myc Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation

Caption: PIM-1 signaling in cell survival and proliferation.[20][21][22][23]

G Simplified Aurora Kinase Signaling in Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis G Simplified ERK5 Signaling Pathway Growth_Factors Growth Factors / Stress MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 activate MEK5 MEK5 MEKK2_3->MEK5 phosphorylate & activate ERK5 ERK5 MEK5->ERK5 phosphorylate & activate Transcription_Factors Transcription Factors (e.g., MEF2) ERK5->Transcription_Factors phosphorylate & activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulate

References

Comparing the efficacy of different catalysts for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] The choice of catalyst is a critical parameter that dictates the success, efficiency, and substrate scope of these transformations. This guide provides a comparative analysis of various catalysts for several key cross-coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

The Engine of Synthesis: A Look at the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[2]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition R-X R-X R-X->Oxidative_Addition Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation Transmetalation R'-M R'-M R'-M->Transmetalation Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination M-X M-X Transmetalation->M-X Reductive_Elimination->Pd(0)L2

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates like heteroaryl chlorides.[4]

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of 4-chlorotoluene and phenylboronic acid.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002>95
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001898
PEPPSI-IPrNoneK₃PO₄t-Amyl alcohol100196
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O801285

Data compiled from various sources for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:[3]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) and water (0.5 mL) via syringe.[3]

  • Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).[3]

  • Work-up: After cooling, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[5] The development of highly active catalysts has expanded its scope to include less reactive aryl chlorides.[6]

Table 2: Comparison of Catalysts for the Heck Reaction of Chlorobenzene and Styrene.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(t-Bu)₃Cy₂NMeDioxane1202498
PalladacycleNoneNa₂CO₃NMP130495
Pd/CNoneNaOAcDMAc1401688
PdCl₂(PPh₃)₂NoneEt₃NDMF1002475

Data compiled from various sources for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions.[6][7]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 equiv), alkene (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if required), and a base (e.g., Et₃N or NaOAc, 1.5 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or dioxane).

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-140 °C) until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Purification: After cooling, filter the reaction mixture, wash with water, extract with an appropriate solvent, and purify the product by chromatography or recrystallization.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] Modern protocols often aim to be copper-free to avoid the formation of alkyne homocoupling byproducts.[9]

Table 3: Comparison of Catalysts for the Sonogashira Coupling of Iodobenzene and Phenylacetylene.

Catalyst PrecursorLigand/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT0.596
PdCl₂(PPh₃)₂CuIEt₃NTHFRT695
Pd/CCuIK₂CO₃DMF1001289
Pd(OAc)₂PPh₃/CuIEt₃NToluene50892

Data compiled from various sources for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions.[9]

Experimental Protocol: Sonogashira Coupling

A general procedure for a copper-free Sonogashira coupling is as follows:[9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), the aryl halide (1.0 equiv), and a magnetic stir bar.

  • Reagent Addition: The alkyne (1.2 equiv), a suitable solvent (e.g., DMSO), and a base (e.g., TMP, 2.0 equiv) are added.

  • Reaction: The vial is sealed and stirred at room temperature. The reaction progress is monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.[11]

Table 4: Comparison of Catalysts for the Buchwald-Hartwig Amination of 4-chlorotoluene and Morpholine.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosNaOt-BuToluene1000.17>99
Pd₂(dba)₃BINAPNaOt-BuToluene110295
Pd(OAc)₂SPhosCs₂CO₃THF801892
PdCl₂(dppf)NaOt-BuToluene100488

Data compiled from various sources for illustrative purposes. Actual results may vary based on specific substrate and reaction conditions.[10]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:[10]

  • Catalyst Preparation: Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to a reaction vessel.[10]

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., reflux) for the required time (e.g., 6 hours).

  • Work-up: After cooling, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a cross-coupling reaction, from setup to product isolation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify Product Isolated Product Purify->Product

A generalized experimental workflow for cross-coupling reactions.

References

Purity Analysis of Synthesized tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for the purity analysis of synthesized tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry.

Comparison of Analytical Techniques

The selection of a chromatographic technique for purity analysis is often a balance between resolution, speed, and the specific properties of the analyte and its potential impurities. HPLC is a robust and widely accessible technique, while UPLC offers significant improvements in speed and resolution. SFC presents a "greener" alternative with orthogonal selectivity, particularly advantageous for certain compound classes.

Table 1: Performance Comparison of HPLC, UPLC, and SFC

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.A high-pressure variant of HPLC using smaller particle size columns (<2 µm) for higher resolution and speed.Separation using a supercritical fluid (typically CO2) as the primary mobile phase.
Typical Resolution GoodExcellentVery Good, with different selectivity
Analysis Time 15-30 minutes2-10 minutes3-12 minutes
Solvent Consumption High (predominantly organic solvents)LowVery Low (primarily CO2, small % of co-solvent)
Best For Routine purity analysis, method robustness.High-throughput screening, complex mixtures, high-resolution impurity profiling.Chiral separations, "green" chemistry initiatives, compounds with poor solubility in aqueous-organic mixtures.
Relative Cost
$

Potential Impurities in Synthesis

The purity profile of this compound is intrinsically linked to its synthetic route. A common approach involves the synthesis of the 4-azaindole core followed by N-Boc protection. Potential impurities may include:

  • Starting Materials: Unreacted precursors such as substituted nitropyridines or aminopyridines.

  • Reaction Intermediates: Incomplete cyclization products, for example, hydrazones if a Fischer indole synthesis is employed.

  • Reagent-derived Impurities: Excess di-tert-butyl dicarbonate (Boc₂O) from the protection step.

  • Side-Reaction Products: Regioisomers formed during the synthesis of the heterocyclic core.

  • Degradation Products: The de-protected 1H-pyrrolo[3,2-c]pyridine, resulting from exposure to acidic conditions.

Table 2: Representative Chromatographic Data for Purity Analysis

CompoundHPLC Retention Time (min)UPLC Retention Time (min)SFC Retention Time (min)
1H-pyrrolo[3,2-c]pyridine (deprotected)3.51.22.8
4-Amino-3-iodopyridine (starting material)4.81.83.5
This compound 12.2 4.5 5.1
Di-tert-butyl dicarbonate (Boc₂O)15.86.14.2
Regioisomer Impurity12.54.75.8

Note: The data presented in this table is representative and intended for comparative purposes. Actual retention times will vary based on specific instrumentation and conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography (UPLC) Protocol
  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 220-400 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Supercritical Fluid Chromatography (SFC) Protocol
  • Instrumentation: Analytical SFC system with a PDA detector and back pressure regulator.

  • Column: Diol, 4.6 x 100 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient: 5% B to 40% B over 8 minutes, hold at 40% B for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: 220-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the key stages of synthesis and potential impurity formation.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Workflow Start Starting Materials (e.g., Aminopyridine) Reaction Azaindole Core Synthesis Start->Reaction Boc_Protection N-Boc Protection Reaction->Boc_Protection Purification Crude Product Purification Boc_Protection->Purification Sample_Prep Sample Preparation (Dissolution & Filtration) Purification->Sample_Prep Final Product Chromatography Chromatographic Separation (HPLC / UPLC / SFC) Sample_Prep->Chromatography Detection UV/PDA Detection Chromatography->Detection Data_Analysis Data Analysis (Peak Integration, % Purity) Detection->Data_Analysis

Caption: Overall workflow from synthesis to purity analysis.

G cluster_impurities Potential Impurities main Synthesized tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate imp1 Starting Materials (Unreacted) main->imp1 imp2 Reaction Intermediates main->imp2 imp3 Reagent-derived (e.g., Boc₂O) main->imp3 imp4 Side-Reaction Products (e.g., Regioisomers) main->imp4 imp5 Degradation Products (Deprotected Core) main->imp5

Caption: Relationship of the final product to potential impurities.

A Comparative Spectroscopic Guide to 1H-Pyrrolo[3,2-c]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1H-pyrrolo[3,2-c]pyridine and its constitutional isomers, 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-b]pyridine, and 1H-pyrrolo[3,4-c]pyridine. These isomeric scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active compounds. Understanding their distinct spectroscopic properties is crucial for unambiguous identification, characterization, and structure-activity relationship (SAR) studies in drug discovery.

Introduction

The fusion of a pyrrole ring to a pyridine ring gives rise to a family of heterocyclic compounds known as pyrrolopyridines or azaindoles. The positional variation of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring result in several isomers, each with a unique electronic distribution and chemical reactivity. This guide focuses on the spectroscopic differentiation of four key isomers, providing experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

1H-Pyrrolo[3,2-c]pyridine Isomers: Structural Overview
Structures of 1H-pyrrolo[3,2-c]pyridine Isomers

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-5H-6H-7Solvent
1H-Pyrrolo[2,3-b]pyridine 7.42 (dd)6.47 (dd)7.99 (dd)7.07 (dd)8.29 (dd)12.1 (br s)DMSO-d6
1H-Pyrrolo[3,2-b]pyridine 7.63 (d)6.81 (d)8.35 (d)7.05 (dd)7.95 (d)11.5 (br s)CDCl3
1H-Pyrrolo[3,2-c]pyridine Derivative (Representative) ~7.5~6.7-~8.9-~8.0CDCl3
1H-Pyrrolo[3,4-c]pyridine Derivative (Representative) --~8.5-~7.2-CDCl3

Note: Data for derivative compounds are approximate and can vary based on substitution.

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7aSolvent
1H-Pyrrolo[2,3-b]pyridine 128.9100.1148.8120.8116.1143.1128.1DMSO-d6
1H-Pyrrolo[3,2-b]pyridine 126.1101.9143.8144.1117.1129.5129.5CDCl3
1H-Pyrrolo[3,2-c]pyridine Derivative (Representative) ~125~103~141~143~113~149~125CDCl3
1H-Pyrrolo[3,4-c]pyridine Derivative (Representative) --~145~150~115~130~120CDCl3

Note: Data for derivative compounds are approximate and can vary based on substitution.

Table 3: IR, Mass Spectrometry, and UV-Vis Data

CompoundIR (cm-1)MS (m/z)UV-Vis (λmax, nm)
1H-Pyrrolo[2,3-b]pyridine 3400 (N-H), 1610, 1580, 1470, 1420118 [M]+275, 282, 298
1H-Pyrrolo[3,2-b]pyridine 3440 (N-H), 1600, 1570, 1490, 1410118 [M]+268, 275
1H-Pyrrolo[3,2-c]pyridine Not Available118 [M]+Not Available
1H-Pyrrolo[3,4-c]pyridine Not Available118 [M]+Not Available

Experimental Protocols

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible 1H and 13C NMR spectra.

  • Sample Preparation: 5-10 mg of the pyrrolopyridine isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) of high purity in a 5 mm NMR tube. The solution is vortexed to ensure homogeneity.

  • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • 1H NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

    • Temperature: 298 K (25 °C).

  • 13C NMR Data Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Fourier Transformation: An exponential window function with a line broadening factor of 0.3 Hz is applied before Fourier transformation.

    • Phasing and Baseline Correction: Spectra are manually phased and an automatic baseline correction is applied.

    • Referencing: The chemical shift scale is calibrated using the residual solvent peak (CDCl3: δ 7.26 ppm for 1H, 77.16 ppm for 13C; DMSO-d6: δ 2.50 ppm for 1H, 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1.

Mass Spectrometry
  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is typically performed on a Q-TOF or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for these compounds, often in positive ion mode to observe the [M+H]+ ion.

  • Data Acquisition: Data is acquired to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Biological Context and Signaling Pathways

Derivatives of 1H-pyrrolo[3,2-c]pyridine and its isomers have shown significant potential in drug discovery, often by targeting key signaling pathways involved in diseases like cancer.

Inhibition of Tubulin Polymerization by 1H-Pyrrolo[3,2-c]pyridine Derivatives

Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization.[1] They act by binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Microtubule->Tubulin Dimers Depolymerization 1H-pyrrolo[3,2-c]pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine_Derivative Colchicine Site Colchicine Site 1H-pyrrolo[3,2-c]pyridine_Derivative->Colchicine Site Binds to Colchicine Site->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Inhibition of FGFR Signaling by 1H-Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant FGFR signaling is implicated in various cancers. These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This leads to reduced cell proliferation, migration, and survival.

FGFR_Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation 1H-pyrrolo[2,3-b]pyridine_Derivative 1H-pyrrolo[2,3-b]pyridine_Derivative 1H-pyrrolo[2,3-b]pyridine_Derivative->FGFR Inhibits RAS-MAPK Pathway RAS-MAPK Pathway P->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway P->PI3K-AKT Pathway Proliferation Proliferation RAS-MAPK Pathway->Proliferation Survival Survival PI3K-AKT Pathway->Survival

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful toolkit for the differentiation and characterization of 1H-pyrrolo[3,2-c]pyridine and its isomers. The subtle yet significant differences in their spectra, arising from the unique electronic environments of each isomer, are critical for their unambiguous identification in complex chemical mixtures and for advancing SAR studies. As these scaffolds continue to be explored for their therapeutic potential, a thorough understanding of their spectroscopic signatures will remain an indispensable aspect of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent inhibitors of various protein kinases and other enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, focusing on their inhibitory activities against different biological targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against different enzyme targets. These tables are compiled from multiple studies to facilitate a clear comparison of the compounds' potencies.

Table 1: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [1][2]

CompoundR1R2PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a HCyclopropyl0.45>10>22
11b HCyclobutyl0.232.511
11c HCyclopentyl0.181.58.3
11d HCyclohexyl0.211.88.6
11h H3,3-difluoroazetidine0.140.856.1
11i HTetrahydrofuran-3-yl0.110.958.6
11j HTetrahydropyran-4-yl0.151.28.0
Rolipram --0.120.252.1

Table 2: 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]

CompoundRFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 2,4-dichloro-phenyl150180350>1000
4d 4-chloro-2-fluoro-phenyl5075150>1000
4h 2-chloro-4-fluoro-phenyl7925712
4k 2,4-difluoro-phenyl254080>1000

Table 3: 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as MELK Inhibitors [5]

CompoundRMELK IC50 (nM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
16a Phenyl1501.21.51.8
16d 4-fluorophenyl800.81.11.3
16h 4-chlorophenyl320.1090.1870.245
16j 4-bromophenyl450.50.70.9

Table 4: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors [6]

CompoundRRSK2 IC50 (nM)MDA-MB-468 IC50 (µM)
B1 4-chlorophenyl1.70.13
B2 4-fluorophenyl2.50.21
B3 4-bromophenyl3.10.28

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

A common synthetic route involves the amidation of a 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate.[1] The carboxylic acid is typically activated, for example with T3P (propane phosphonic acid anhydride), and then reacted with a desired amine in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).[1]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases (e.g., FGFR, MELK, RSK2) is commonly determined using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP (adenosine triphosphate) with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®). The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are frequently assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. In these assays, cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance of the converted dye (MTT) or the stained protein (SRB). The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated.[5]

PDE4B Inhibition Assay

The inhibitory activity against phosphodiesterase 4B (PDE4B) can be measured using a scintillation proximity assay (SPA).[1] This assay involves incubating the enzyme with a tritiated cyclic nucleotide (e.g., [³H]cAMP) and the test compound. The enzyme hydrolyzes the [³H]cAMP to [³H]AMP, which is then captured by scintillant-containing beads, generating a signal. Inhibitors prevent this hydrolysis, leading to a decrease in the signal. Rolipram is often used as a positive control in these assays.[1][2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these compounds and a general workflow for SAR studies.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine derivatives Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

SAR_Workflow Start Lead Compound (1H-pyrrolo[2,3-b]pyridine core) Synthesis Chemical Synthesis of Analogs (Varying R-groups) Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->Screening Data Data Analysis (IC50 determination) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization (Design of new analogs) SAR->Optimization End Candidate Drug SAR->End Optimization->Synthesis Iterative cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Assessing the Target Selectivity of Kinase Inhibitors Derived from 1-Boc-5-azaindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative assessment of the target selectivity of a series of checkpoint kinase 1 (Chk1) inhibitors derived from a 1-Boc-5-azaindole precursor, specifically 5-azaindolocarbazoles. Their performance is compared with clinically evaluated Chk1 inhibitors, offering insights into their potential for selective therapeutic intervention in cancer.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the inhibitory potency of 5-azaindolocarbazoles against Chk1 and compare it with that of other well-characterized Chk1 inhibitors. It is important to note that comprehensive, kinome-wide selectivity data for the 5-azaindolocarbazole series is not publicly available. The comparison is therefore primarily based on their on-target potency against Chk1.

Table 1: Biochemical Potency of 5-Azaindolocarbazole Derivatives Against Chk1

CompoundModificationsChk1 IC50 (nM)[1]
45 Unsubstituted maleimide72
46 Unsubstituted maleimide27
47 Unsubstituted maleimide14
35 N-(2-dimethylaminoethyl) maleimide>10,000

Data sourced from "Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors."[1]

Table 2: Comparative Biochemical Potency and Selectivity of Clinically Evaluated Chk1 Inhibitors

CompoundChk1 IC50 (nM)Chk2 IC50 (nM)CDK2 IC50 (nM)Fold Selectivity (Chk1 vs. Chk2)
MK-8776 3150200050
SRA737 1.9>1000>1000>526
LY2606368 <114220>14

Data for MK-8776, SRA737, and LY2606368 is illustrative and compiled from publicly available sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are representative protocols for key experiments in the evaluation of kinase inhibitor selectivity.

General Protocol for In Vitro Chk1 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Chk1 kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[2][3]

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 peptide substrate (e.g., derived from Cdc25C)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted inhibitor or DMSO for control wells.

    • 2 µL of Chk1 enzyme diluted in kinase assay buffer.

    • 2 µL of a mixture containing the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for Chk1 to ensure competitive binding can be accurately measured.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Cellular Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of a Chk1 inhibitor on the proliferation and viability of cancer cells in culture.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Allow the cells to adhere and recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value for cell viability is calculated by plotting the percentage of viable cells (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of Chk1 inhibitors.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_cell_cycle_control Cell Cycle Control DNA_Damage DNA Damage (e.g., Single-Strand Breaks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest progression blocked by inactive CDKs Inhibitor 1-Boc-5-azaindole Derived Inhibitor Inhibitor->CHK1 inhibits

Caption: The Chk1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 1-Boc-5-azaindole Derivative Synthesis Chemical Synthesis of 5-Azaindolocarbazoles Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., Chk1 IC50) Purification->Biochemical_Assay Test Compound Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Optional Cellular_Assay Cellular Viability Assay (e.g., MTT) Biochemical_Assay->Cellular_Assay

References

Safety Operating Guide

Proper Disposal of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is essential for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical structure, this compound should be managed as hazardous waste. This guide provides detailed steps for its safe handling and disposal, intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling

Before beginning any disposal process, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are often flammable, toxic, and irritants[1].

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®).[1][2]To prevent skin contact.[1]
Body Protection A standard, fully-buttoned lab coat.[1][2]To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]To avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, contact your institution's EHS department immediately[1].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste management company, typically involving incineration[3][4].

Waste Identification and Segregation
  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be classified as hazardous waste[1][5].

  • To prevent potentially hazardous reactions, it is crucial to keep this waste stream separate from others[5]. Specifically, store it away from strong oxidizing agents and acids[1].

Waste Collection and Containerization
  • Collect all waste containing this compound in a designated, chemically resistant, and sealable hazardous waste container[1][5].

  • Ensure the container is in good condition and compatible with the chemical waste[5].

Labeling
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution[5].

  • The label should also indicate the associated hazards, such as "Flammable" and "Toxic"[1].

Storage
  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by a licensed waste disposal service[1].

Disposal
  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a contracted professional waste disposal company.

  • Never dispose of this chemical down the drain or in regular trash[6].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste B Segregate from Incompatible Materials A->B C Collect in a Labeled, Sealed Container B->C D Store in a Secure, Ventilated Area C->D E Contact EHS for Pickup D->E F Licensed Professional Disposal (Incineration) E->F

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The following procedures are based on established safety protocols for similar pyridine derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][3] Inspect gloves for any tears or punctures before use.[1]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[1][3] A flame-retardant, antistatic protective clothing is advised.[4]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available, a respirator may be necessary.[1]

Experimental Protocol: Safe Handling Workflow

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation:

  • Don Appropriate PPE: Before handling the compound, ensure all recommended PPE is worn correctly.[1]
  • Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly to provide adequate ventilation.[1]
  • Gather All Necessary Materials: Collect all required equipment and reagents before starting the experiment.

2. Handling:

  • Weighing: Weigh the compound within the chemical fume hood to prevent the dispersion of dust or vapors.
  • Transfer: Carefully transfer the compound to the reaction vessel, avoiding spills and aerosol formation.[2][5]

3. Cleanup & Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound.
  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in designated and properly labeled hazardous waste containers.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
  • Remove PPE and Wash Hands: After completing the work and cleanup, remove PPE in the correct order to avoid contamination and wash hands thoroughly with soap and water.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][2]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

PPE_Selection_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_task Assess Task Requirements (e.g., weighing, solution prep, reaction) start->assess_task eye_protection Eye Protection: Safety Goggles or Face Shield assess_task->eye_protection hand_protection Hand Protection: Nitrile or Butyl Rubber Gloves assess_task->hand_protection body_protection Body Protection: Laboratory Coat assess_task->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood assess_task->respiratory_protection don_ppe Don all selected PPE conduct_work Conduct Work in Certified Fume Hood don_ppe->conduct_work Proceed with task decontaminate Decontaminate & Dispose of Waste conduct_work->decontaminate end End: Remove PPE & Wash Hands decontaminate->end

Caption: Workflow for selecting and using appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.